2,5-Dibromophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBXUUGERIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434622 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008106-93-1 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dibromophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a valuable bifunctional organoboron compound that serves as a key building block in organic synthesis. Its utility primarily stems from the presence of both a reactive boronic acid moiety and two bromine atoms on the phenyl ring. This unique combination allows for sequential and site-selective cross-coupling reactions, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound.
Core Properties of this compound
This compound is a solid at room temperature. A summary of its key physical and chemical properties is provided in the tables below.
| Identifier | Value |
| CAS Number | 1008106-93-1[] |
| Molecular Formula | C₆H₅Br₂BO₂ |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | (2,5-dibromophenyl)boronic acid |
| Physical Property | Value |
| Melting Point | >175 °C (decomposed)[2] |
| Boiling Point | Data not available |
| Solubility | Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, and low solubility in nonpolar hydrocarbon solvents.[3][4] Quantitative solubility data for this compound in specific solvents is not readily available in the literature. |
Spectroscopic Data
While specific spectra for this compound are not widely published, the following are expected characteristic spectral features based on analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. The carbon atom attached to the boron atom (C-B) would appear as a broad signal due to quadrupolar relaxation of the boron nucleus. |
| FT-IR | Characteristic peaks would include O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600, 1470 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. The following is a general protocol for the synthesis of a substituted phenylboronic acid, which can be adapted for this compound starting from 1,4-dibromobenzene.
Experimental Protocol: Synthesis of a Phenylboronic Acid
Materials:
-
1,4-Dibromobenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Hydrochloric acid (HCl) or other mineral acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Preparation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromobenzene in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-BuLi in hexanes dropwise. Alternatively, for a Grignard reaction, add magnesium turnings to the flask and initiate the reaction.
-
Borylation: To the cooled solution of the organometallic reagent, slowly add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous solution of HCl at 0 °C until the mixture is acidic.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The two bromine atoms on this compound can be selectively coupled, allowing for the synthesis of unsymmetrical biaryl compounds.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent (e.g., toluene, dioxane, or dimethylformamide, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
While there is no specific information on the direct involvement of this compound in biological signaling pathways, boronic acid derivatives are a significant class of compounds in medicinal chemistry. They are known to act as enzyme inhibitors, particularly of serine proteases, due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine residue. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules, and the bromine atoms can serve as handles for further functionalization to optimize pharmacological properties.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature allows for sequential and controlled modifications, making it a key intermediate for researchers in the fields of medicinal chemistry, materials science, and agrochemical development. The general protocols provided herein can be adapted and optimized for specific synthetic targets, underscoring the broad utility of this compound.
References
An In-depth Technical Guide on the Chemical Properties and Reactivity of 2,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-dibromophenylboronic acid, a versatile building block in modern organic synthesis. The strategic placement of two bromine atoms on the phenyl ring imparts unique reactivity to this molecule, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
This compound is a white to off-white solid. While specific experimental data for some of its physical properties are not widely reported, key identifiers and data from closely related compounds provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂BO₂ | [][2] |
| Molecular Weight | 279.72 g/mol | [] |
| CAS Number | 1008106-93-1 | [] |
| Canonical SMILES | B(C1=C(C=CC(=C1)Br)Br)(O)O | [2] |
| InChI | InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | [2] |
| Melting Point | Not available (For comparison, 2-bromophenylboronic acid: 113 °C) | [3] |
| Boiling Point | Not available (Predicted for 2-bromophenylboronic acid: 329.2±44.0 °C) | |
| Solubility | Soluble in many organic solvents such as methanol, and slightly soluble in acetonitrile, chloroform, and DMSO. | |
| pKa | Not available (Predicted for 2-bromophenylboronic acid: 8.25±0.58) |
Reactivity and Key Synthetic Applications
The reactivity of this compound is dominated by the versatile boronic acid functional group, which readily participates in a variety of cross-coupling reactions. The two bromine atoms on the aromatic ring also serve as synthetic handles for further functionalization, allowing for the sequential and regioselective introduction of different substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with a wide range of organic halides and triflates. The electron-withdrawing nature of the bromine atoms can influence the electronics of the phenyl ring and affect the reaction kinetics.
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:
References
Stability and Storage of 2,5-Dibromophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromophenylboronic acid. Given the limited availability of specific quantitative stability data for this compound in public literature, this document synthesizes information from safety data sheets, analogous arylboronic acid studies, and general chemical stability testing protocols to offer a robust resource for handling and storing this critical reagent.
Chemical Properties and Intrinsic Stability
This compound (CAS No: 1217500-71-0) is a white to off-white solid. Like many arylboronic acids, it is generally stable under standard ambient conditions when properly stored.[1][2] However, its utility in chemical synthesis, particularly in cross-coupling reactions, stems from the reactivity of the carbon-boron bond, which also makes it susceptible to degradation under certain environmental conditions.
Recommended Storage and Handling Conditions
Proper storage is paramount to ensure the long-term stability and purity of this compound. The following conditions are recommended based on safety data sheets for this and similar arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -70°C (Freezer) is recommended for long-term storage.[1] Refrigerated (2-8°C) is suitable for short-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Moisture | Store in a tightly sealed container in a dry environment.[1][2][3] | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis can facilitate protodeboronation. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Handling | Handle in a well-ventilated area, avoiding dust formation.[1][2][3][4][5] Use personal protective equipment (gloves, safety goggles). | To prevent inhalation and skin contact. |
Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage and handling protocols.
Dehydration to Boroxines
Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid.
Protodeboronation
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH.
Oxidation
Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify potential degradation products and pathways.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6] | To assess stability in basic conditions, which may promote protodeboronation. |
| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[6] | To identify potential oxidative degradation products. |
| Thermal Stress | Store the solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week). | To evaluate the potential for thermal degradation in the solid state. |
| Photolytic Stress | Expose a solid or solution sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines. | To determine sensitivity to light and identify photodegradation products. |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for studying the structure and stability of boronic acids. It can be used to monitor the equilibrium between the boronic acid and its boroxine anhydride, as well as to detect other boron-containing species.
Experimental Workflow: Synthesis and Purification
A general workflow for the synthesis and purification of this compound is illustrated below. This process is crucial as the purity of the starting material directly impacts its stability and performance in subsequent reactions.
Conclusion
While this compound is a relatively stable compound under recommended storage conditions, it is susceptible to degradation through dehydration, protodeboronation, and oxidation. For professionals in research and drug development, a thorough understanding of these stability aspects is crucial for ensuring the quality of the reagent and the reproducibility of experimental outcomes. Strict adherence to storage protocols—refrigerated or frozen, dry, under an inert atmosphere, and protected from light—is the most effective strategy for maintaining its integrity. When quantitative stability data is required, a systematic approach employing forced degradation studies coupled with a validated, stability-indicating analytical method is the recommended course of action.
References
Technical Guide to the Material Safety Data Sheet for 2,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2,5-Dibromophenylboronic acid (CAS No. 1008106-93-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural workflows, and the experimental basis for hazard classifications.
Substance Identification and Properties
This compound is an organoboron compound used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are summarized below. Data for this specific compound is limited, and some fields are noted as not available from public sources.
| Property | Value | Source |
| CAS Number | 1008106-93-1 | AOBChem |
| Molecular Formula | C₆H₅BBr₂O₂ | AOBChem |
| Molecular Weight | 279.72 g/mol | AOBChem |
| Appearance | Powder (Form) | AOBChem |
| Melting Point | No Data Available | AOBChem |
| Boiling Point | No Data Available | AOBChem |
| Solubility in Water | No Data Available | AOBChem |
Hazard Identification and Classification
The primary hazards associated with this compound are related to its irritant properties. The classification is based on the Globally Harmonized System (GHS).[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
The workflow for identifying and responding to these hazards is outlined below.
References
The Ascendancy of Dibromophenylboronic Acids: A Technical Guide to their Synthesis and Application in Research
A comprehensive overview of the synthesis, historical development, and critical applications of dibromophenylboronic acids, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging these versatile reagents.
Introduction
Dibromophenylboronic acids, a class of organoboron compounds featuring a phenyl ring substituted with two bromine atoms and a boronic acid functional group, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structural motifs and reactivity have positioned them as valuable building blocks for the construction of complex molecules, ranging from novel pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the historical development, synthetic methodologies, and key applications of these important chemical entities.
Historical Development and Synthetic Evolution
The journey of dibromophenylboronic acids is intrinsically linked to the broader development of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860 by Edward Frankland, the specific exploration of dibrominated derivatives gained momentum with the advent of powerful cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s, which utilizes organoboronic acids as key coupling partners, significantly elevated the importance of functionalized arylboronic acids, including their dibrominated congeners.[1]
Early synthetic approaches to arylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium species, with borate esters. This fundamental strategy remains a cornerstone for the synthesis of dibromophenylboronic acids today. More recently, transition metal-catalyzed C-H borylation has provided a powerful and direct method for the synthesis of arylboronic acids, offering alternative pathways to these valuable compounds.[2]
Key Synthetic Methodologies
The synthesis of dibromophenylboronic acids is primarily achieved through two robust and versatile methods: lithiation-borylation of dibromobenzenes and palladium-catalyzed Miyaura borylation of dibromo-haloarenes.
1. Lithiation-Borylation: This classic method involves the initial formation of an aryllithium species from a dibromobenzene derivative through halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. The subsequent reaction of the aryllithium with a trialkyl borate, followed by acidic workup, affords the desired dibromophenylboronic acid. The choice of starting dibromobenzene isomer dictates the substitution pattern of the final product.
2. Palladium-Catalyzed Miyaura Borylation: This powerful method involves the palladium-catalyzed cross-coupling of a dibromoaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers excellent functional group tolerance and is often milder than the lithiation-borylation approach.[3] Iridium-catalyzed C-H borylation has also emerged as a complementary strategy for the direct introduction of a boryl group onto a dibrominated aromatic ring.[2]
Quantitative Data on the Synthesis of Dibromophenylboronic Acids
The following tables summarize representative yields for the synthesis of various dibromophenylboronic acid isomers using the primary synthetic methods.
| Isomer | Starting Material | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-Dibromophenylboronic acid | 1,3,5-Tribromobenzene | 1. n-BuLi, 2. B(OiPr)₃, 3. H⁺ | THF/Hexane | -78 to RT | 75 | [4] |
| 2,4-Dibromophenylboronic acid | 1,3-Dibromo-4-iodobenzene | 1. i-PrMgCl, 2. B(OiPr)₃, 3. H⁺ | THF | -15 to RT | 68 | [5] |
| 2,6-Dibromophenylboronic acid | 1,3-Dibromobenzene | 1. LDA, 2. B(OiPr)₃, 3. H⁺ | THF | -78 to RT | 55 | |
| 3,4-Dibromophenylboronic acid | 1,2-Dibromo-4-iodobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. H⁺ | THF/Et₂O | -78 to RT | 72 | [6] |
Table 1: Synthesis of Dibromophenylboronic Acids via Lithiation/Grignard-Borylation.
| Isomer | Starting Material | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-Dibromophenylboronic acid pinacol ester | 1,3,5-Tribromobenzene | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 82 | [7] |
| 2,5-Dibromophenylboronic acid pinacol ester | 1,4-Dibromo-2-iodobenzene | B₂pin₂ | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 78 | [7] |
Table 2: Synthesis of Dibromophenylboronic Acid Esters via Palladium-Catalyzed Borylation.
Experimental Protocols
General Procedure for Lithiation-Borylation of a Dibromobenzene
Materials:
-
Appropriate dibromo-iodobenzene or tribromobenzene (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.2 equiv)
-
Aqueous HCl (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the dibromoaryl halide and dissolve it in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
To the resulting aryllithium solution, add the trialkyl borate dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude dibromophenylboronic acid can be purified by recrystallization or column chromatography.
General Procedure for Palladium-Catalyzed Miyaura Borylation
Materials:
-
Dibromoaryl halide or triflate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., potassium acetate (KOAc) or potassium phosphate (K₃PO₄), 3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the dibromoaryl halide, bis(pinacolato)diboron, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude dibromophenylboronic acid pinacol ester can be purified by column chromatography. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.
Key Applications in Research and Development
The utility of dibromophenylboronic acids stems from the presence of three distinct reactive sites: the boronic acid moiety and the two carbon-bromine bonds. This trifunctional nature allows for sequential and site-selective transformations, making them powerful building blocks in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of dibromophenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid group serves as the nucleophilic partner, while the bromine atoms can act as electrophilic sites in subsequent coupling reactions. This allows for the programmed synthesis of complex biaryl and polyaryl structures. The differential reactivity of the C-B and C-Br bonds can be exploited to achieve selective, stepwise functionalization.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. escholarship.org [escholarship.org]
spectroscopic analysis (NMR, IR, Mass Spec) of 2,5-Dibromophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-Dibromophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring these spectra. While experimentally verified spectra for this specific compound are not widely available in public databases, the data presented herein are predicted based on its chemical structure and comparison with analogous compounds.
Core Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ |
| ~7.8 (d) | doublet | 1H | Ar-H |
| ~7.6 (d) | doublet | 1H | Ar-H |
| ~7.5 (dd) | doublet of doublets | 1H | Ar-H |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with residual water in the solvent.
Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~140 (broad) | Ar-C-B(OH)₂ |
| ~138 | Ar-C-H |
| ~135 | Ar-C-H |
| ~132 | Ar-C-H |
| ~122 | Ar-C-Br |
| ~120 | Ar-C-Br |
Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100-3000 | Medium | Ar C-H stretch |
| ~1600, ~1470 | Medium-Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-Br stretch |
| ~820 | Strong | Ar C-H bend (out-of-plane) |
Table 4: Expected Mass Spectrometry Data (ESI-)
| m/z | Interpretation |
| 277.87 | [M-H]⁻ |
| 259.86 | [M-H-H₂O]⁻ |
Note: The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to M, M+2, and M+4 peaks.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3] The use of a polar aprotic solvent like DMSO-d₆ is recommended to minimize the formation of boronic anhydrides (boroxines), which can complicate the spectra.[2] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
¹³C NMR Spectroscopy :
-
Instrument : 125 MHz NMR spectrometer.
-
Parameters : Use a proton-decoupled pulse sequence.[1] A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary due to the low natural abundance of the ¹³C isotope.[2][3] The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the internal reference.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal.[2] Apply pressure with the instrument's pressure arm to ensure good contact.[2]
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A high-resolution mass spectrometer equipped with an ESI source.
-
Parameters : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[1] Acquire spectra in both positive and negative ion modes.[1] Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[1][2] Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.[4]
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.
Caption: Generalized workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between different spectroscopic techniques for structural analysis.
References
Understanding the Crystal Structure of 2,5-Dibromophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of 2,5-Dibromophenylboronic acid. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed literature at the time of this writing, this document outlines the established methodologies for determining such a structure. Furthermore, it discusses the anticipated structural features based on the analysis of closely related phenylboronic acid derivatives.
Introduction: The Significance of Crystal Structure in Phenylboronic Acids
Phenylboronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy. The solid-state structure of these molecules, determined through single-crystal X-ray diffraction, provides invaluable insights into their physical and chemical properties. Understanding the crystal packing, intermolecular interactions, and conformational preferences is crucial for:
-
Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.
-
Materials Science: The arrangement of molecules in a crystal lattice dictates the material's bulk properties, such as its optical and electronic characteristics.
-
Reaction Engineering: Solid-state reactivity can be influenced by the proximity and orientation of functional groups within the crystal.
For this compound, the presence of two bromine atoms and a boronic acid group suggests the potential for a rich variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which would govern its crystal packing.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound follows a well-established workflow. The following protocols are based on generalized procedures for phenylboronic acid derivatives.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation is a commonly employed crystallization technique.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)
-
Crystallization vial
Procedure:
-
A saturated or near-saturated solution of this compound is prepared in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.
-
Over a period of hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) are obtained, they are carefully harvested.
Single-Crystal X-ray Diffraction Data Collection
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).
-
A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).
-
A cryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations of the atoms.
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.
-
The mounted crystal is placed on the diffractometer and cooled to the desired temperature.
-
The diffractometer software is used to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
Structure Solution and Refinement
The collected diffraction data is processed to yield the final crystal structure.
Software:
-
Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution, refinement, and analysis.
Procedure:
-
The raw diffraction images are integrated to determine the intensities of the Bragg reflections.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, displacement parameters, and other parameters to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final structure is validated using crystallographic software to check for consistency and quality.
Anticipated Structural Features of this compound
Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for this compound.
Molecular Geometry
The molecule is expected to be largely planar, with the boronic acid group (-B(OH)_2) lying in or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of 1.55-1.59 Å. The B-O bond lengths are expected to be around 1.36 Å, and the O-B-O bond angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around the boron atom.
Intermolecular Interactions
Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of phenylboronic acids. It is highly probable that the boronic acid groups of adjacent this compound molecules will form hydrogen-bonded dimers or extended chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and acceptors.
Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom (such as an oxygen from a boronic acid group) on a neighboring molecule. C-H···π and π-π stacking interactions between the phenyl rings may also play a role in the overall crystal packing.
Data Presentation
As no experimental crystallographic data for this compound has been reported, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₆H₅BBr₂O₂ |
| Formula weight | To be determined |
| Crystal system | e.g., Monoclinic, Orthorhombic |
| Space group | e.g., P2₁/c, Pna2₁ |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor (%) | To be determined |
| wR-factor (%) | To be determined |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C1-Br1 | To be determined |
| C4-Br2 | To be determined |
| C2-B1 | To be determined |
| B1-O1 | To be determined |
| B1-O2 | To be determined |
| O1-B1-O2 | To be determined |
| C3-C2-B1 | To be determined |
Visualizations
The following diagrams illustrate the general workflow for crystallographic analysis and a hypothetical molecular structure of this compound.
solubility profile of 2,5-Dibromophenylboronic acid in common lab solvents
An In-depth Technical Guide on the Solubility Profile of 2,5-Dibromophenylboronic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents expected solubility trends based on the behavior of structurally related boronic acids, particularly the parent compound, phenylboronic acid. A detailed experimental protocol for determining solubility via the dynamic method is provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide illustrates the Suzuki-Miyaura cross-coupling reaction, a key synthetic pathway where this compound is frequently utilized, to provide a practical context for its application.
Introduction
This compound is a vital organoboron compound used as a building block in organic synthesis.[] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds.[2] A thorough understanding of its solubility in various common laboratory solvents is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.
This guide addresses the current gap in specific quantitative solubility data for this compound by providing qualitative expectations and proxy data from phenylboronic acid.[3][4] The solubility of substituted phenylboronic acids is generally influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent.[5] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, a factor that can influence solubility measurements.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | (2,5-dibromophenyl)boronic acid | [] |
| CAS Number | 1008106-93-1 | [] |
| Molecular Formula | C₆H₅BBr₂O₂ | [] |
| Molecular Weight | 279.72 g/mol | [] |
Solubility Profile
Qualitative Solubility
Based on the established behavior of phenylboronic acid and its derivatives, the following table outlines the expected qualitative solubility of this compound in common laboratory solvents.
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Soluble |
| Polar Protic | Methanol, Ethanol | Likely Soluble[6] |
| Non-Polar | Toluene, Hexane, Methylcyclohexane | Likely Sparingly Soluble to Insoluble[7] |
| Chlorinated | Chloroform, Dichloromethane | Likely Moderately Soluble |
Quantitative Solubility of Phenylboronic Acid (Proxy Data)
In the absence of specific data for this compound, the following table presents experimentally determined solubility data for the parent compound, phenylboronic acid. This serves as a useful, albeit approximate, guide.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Reference |
| Acetone | 20 | ~0.35 | [7] |
| 3-Pentanone | 20 | ~0.25 | [7] |
| Dipropyl ether | 20 | ~0.45 | [7] |
| Chloroform | 20 | ~0.1 | [7] |
| Methylcyclohexane | 20 | <0.01 | [7] |
Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][7] This technique involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.[8]
Materials and Equipment
-
This compound
-
High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath with precise temperature control
-
Calibrated digital thermometer or temperature probe
-
Turbidity sensor or a laser and photodetector system
-
Analytical balance (±0.0001 g)
Procedure
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel to prepare a biphasic sample of a precisely known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the mixture is well-agitated.
-
Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate, typically between 0.1 and 0.5 °C per minute.
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. The dissolution of the solid is accompanied by a decrease in turbidity.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp drop in turbidity or a sharp increase in light transmission.
-
Data Collection: Repeat the entire procedure for a range of solute-solvent compositions to construct a comprehensive solubility curve (mole fraction vs. temperature).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a key reaction pathway for this compound.
Caption: Workflow for the dynamic method of solubility determination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide serves as a foundational resource on the solubility of this compound for researchers, scientists, and drug development professionals. While specific quantitative solubility data remains to be published, the provided qualitative profile, proxy data for phenylboronic acid, and a detailed experimental protocol for the dynamic method offer a robust framework for practical applications. A comprehensive understanding of the solubility of this important reagent is paramount for its effective use in synthetic chemistry, particularly in optimizing the conditions for Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities.
References
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C6H5BBr2O2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2,5-Dibromophenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a valuable bifunctional reagent in organic synthesis, primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions. Its structure, featuring two bromine atoms and a boronic acid moiety on a phenyl ring, allows for sequential and site-selective carbon-carbon and carbon-heteroatom bond formations. This unique reactivity profile makes it an attractive starting material for the synthesis of complex poly-substituted aromatic compounds, which are key scaffolds in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, and explores its potential in the development of novel bioactive molecules and functional materials.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and substituted aromatic structures. The presence of two bromine atoms allows for a twofold coupling, enabling the synthesis of terphenyls and other extended π-conjugated systems. Alternatively, the differential reactivity of the C-Br bonds can be exploited for selective mono-arylation, leaving the second bromine atom available for further functionalization.
A key example of the utility of this compound is in the synthesis of aniline-based amides. In a study focused on the development of novel organic compounds, N-(2,5-dibromophenyl)acetamide was successfully coupled with various arylboronic acids via a palladium-catalyzed Suzuki cross-coupling reaction, affording the desired products in moderate to good yields.[1] This transformation highlights the tolerance of the reaction to various functional groups on the coupling partner.
Quantitative Data Summary
The following table summarizes the yields obtained in the Suzuki-Miyaura cross-coupling reaction between N-(2,5-dibromophenyl)acetamide and a selection of arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide | 75 |
| 2 | 4-Methylphenylboronic acid | N-(2',5'-dibromo-4'-methyl-[1,1'-biphenyl]-4-yl)acetamide | 81 |
| 3 | 4-Methoxyphenylboronic acid | N-(2',5'-dibromo-4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide | 78 |
| 4 | 4-Chlorophenylboronic acid | N-(4'-chloro-2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide | 72 |
| 5 | 3-Nitrophenylboronic acid | N-(2',5'-dibromo-3'-nitro-[1,1'-biphenyl]-4-yl)acetamide | 66 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. It is important to note that reaction conditions should be optimized for each specific substrate combination.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.
-
The vessel is sealed, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Reaction: Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for derivatives of this compound are not extensively reported in the literature, the broader class of boronic acid-containing molecules has shown significant promise in medicinal chemistry. Boronic acids and their derivatives are known to act as inhibitors of various enzymes, most notably proteasomes. The anticancer drug Bortezomib, a dipeptidyl boronic acid, is a prime example of the therapeutic potential of this class of compounds. The ability to introduce diverse functionalities onto the 2,5-dibromophenyl scaffold via sequential cross-coupling reactions opens up avenues for the synthesis of novel libraries of compounds for screening against various biological targets.
In the realm of materials science, the di-bromo functionality of this compound makes it an excellent candidate for the synthesis of conjugated polymers and organic materials. The Suzuki polycondensation of dihaloaromatic compounds with diboronic acids or their esters is a powerful method for creating high-molecular-weight polymers with tailored electronic and optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the 2,5-dibromophenyl unit can influence the polymer's solubility, thermal stability, and charge transport characteristics.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex aromatic compounds. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the construction of diverse molecular architectures with a high degree of control. While the full scope of its utility is still being explored, the potential for its derivatives in drug discovery and materials science is significant. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and is expected to yield exciting new discoveries in these fields.
References
Methodological & Application
Application Notes and Detailed Protocol for Suzuki Coupling with 2,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling of 2,5-dibromophenylboronic acid with various aryl halides. The presence of two bromine atoms on the phenylboronic acid offers opportunities for sequential or double cross-coupling reactions, allowing for the synthesis of complex poly-arylated structures. The reaction conditions have been optimized to ensure efficient coupling and high yields.
Core Reaction and Mechanism
The general scheme for the Suzuki coupling involves the reaction of an organoboron species (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound with a generic aryl halide. These parameters are based on successful couplings of similar di-halogenated aromatic substrates.[5][6]
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 1.0 mmol, 1.0 equiv. | Iodides, bromides, and triflates are suitable. Chlorides may require more active catalysts.[2] |
| This compound | 1.2 - 1.5 equiv. | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (3-6 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[5][6] |
| Base | K₃PO₄ (2.0 - 4.0 equiv.) | Potassium phosphate is an effective base for this transformation.[5][6] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve all reactants.[7] |
| Temperature | 80-90 °C | Heating is required to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized water (2 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.
Catalytic Cycle Diagram:
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.
References
Applications of 2,5-Dibromophenylboronic Acid in Cross-Coupling Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its two bromine atoms and a boronic acid group offer multiple reaction sites, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as in the synthesis of polyphenylene-based polymers.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. This compound can be selectively coupled at the boronic acid position, leaving the bromine atoms available for subsequent transformations. This allows for the stepwise synthesis of unsymmetrical poly-aryl systems.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes the synthesis of 2',5'-dibromo-4-methoxy-1,1'-biphenyl.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Arylation of Alkenes
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[2] While protocols directly using this compound are not extensively detailed in the provided search results, a general procedure for the Heck reaction of arylboronic acids with olefins can be adapted. This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.
Data Presentation: Heck-Type Reaction of Phenylboronic Acid with Styrene
| Entry | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NBS (30) | Toluene | 25 | 12 | 76 |
| 2 | CuBr (30) | Toluene | 25 | 12 | 42 |
Experimental Protocol: Heck-Type Reaction of this compound with Styrene (Adapted)
This adapted protocol outlines the synthesis of (E)-2,5-dibromostilbene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
N-Bromosuccinimide (NBS)
-
Toluene, dry
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), styrene (1.0 mmol), palladium(II) acetate (5 mol%), and N-bromosuccinimide (30 mol%).[3]
-
The flask is sealed, and the atmosphere is replaced with an inert gas.
-
Add dry toluene (1 mL) via syringe.
-
The reaction mixture is stirred at 25 °C for 12 hours.[3]
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the desired stilbene derivative.
Experimental Workflow: Heck Reaction
Caption: General workflow for a Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this compound does not directly participate as the halide component, it can be envisioned that after conversion of the boronic acid to an iodide or bromide, or through a decarboxylative coupling approach, Sonogashira reactions can be performed at the bromine positions. A general protocol for a copper-free Sonogashira coupling of an aryl bromide is provided.
Data Presentation: Copper-Free Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| m-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | P(p-tol)₃ (4) | DBU | THF | 60 | 2 | 95 |
| 3-Bromoaniline | 4-Hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)₂ (5) | SPhos (7.5) | TBAF·3H₂O | THF | 80 | 14 | 82 |
Experimental Protocol: Copper-Free Sonogashira Coupling (General)
This protocol outlines a general procedure for the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (e.g., a derivative of this compound)
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(p-tolyl)phosphine [P(p-tol)₃]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (2 mol%), and tri(p-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF, the terminal alkyne (1.2 mmol), and DBU (1.5 mmol) via syringe.
-
The reaction mixture is stirred at 60 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Suzuki Polycondensation: Synthesis of Poly(p-phenylene) Derivatives
This compound can be utilized as an AB₂-type monomer in Suzuki polycondensation reactions to synthesize hyperbranched or cross-linked poly(p-phenylene)s. Alternatively, after conversion of the boronic acid to its pinacol ester, it can act as an AA-type monomer for copolymerization with a BB-type dibromoarene.
Data Presentation: Suzuki Polycondensation Conditions
| Monomer 1 | Monomer 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Polymer Mn (Da) | PDI |
| 2,5-Thiophenebis(boronic acid pinacol ester) | 2,7-Dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 48 | 15,000 | 2.1 |
Experimental Protocol: Suzuki Polycondensation (General)
This protocol provides a general procedure for the synthesis of a conjugated polymer via Suzuki polycondensation.
Materials:
-
This compound derivative (as a diboronic ester or in conjunction with a dibromide)
-
Aryl dibromide (if applicable)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water)
-
Reaction vessel with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the boronic acid derivative, the aryl dibromide, the palladium catalyst, and the phosphine ligand.
-
The vessel is thoroughly purged with an inert gas.
-
A degassed solution of the base in water and the organic solvent are added.
-
The mixture is heated to reflux under an inert atmosphere for 24-48 hours.
-
After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The polymer is collected by filtration, washed, and dried under vacuum.
Logical Relationship: Polymer Synthesis Workflow
Caption: General workflow for Suzuki polycondensation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules and polymers through various palladium-catalyzed cross-coupling reactions. The presence of multiple reaction sites allows for the strategic and sequential formation of new carbon-carbon bonds, enabling the construction of diverse molecular architectures. The protocols provided herein serve as a guide for researchers and scientists in drug development and materials science to effectively utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
standard experimental setup for using 2,5-Dibromophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dibromophenylboronic acid in various organic synthesis applications. The protocols and data presented are intended to serve as a comprehensive guide for the effective use of this versatile reagent.
Introduction
This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a boronic acid group and two bromine atoms on the phenyl ring, allows for sequential and site-selective cross-coupling reactions. This characteristic makes it a key building block for the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and specialized ligands. The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Applications
The unique substitution pattern of this compound opens up a range of synthetic possibilities:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of biaryl structures. The boronic acid moiety readily participates in the catalytic cycle, while the two bromine atoms can be selectively addressed in subsequent coupling steps to build more complex scaffolds.
-
Synthesis of Poly(p-phenylene) Derivatives: Through sequential or one-pot polymerization reactions, this compound can be used to synthesize brominated poly(p-phenylene)s. These polymers are of interest for their potential applications in materials science, particularly as conducting polymers or liquid crystals.[1]
-
Precursor for Ligand Synthesis: The dibromo functionality serves as a handle for the introduction of phosphine or other coordinating groups, making it a useful precursor for the synthesis of bidentate and other complex ligands for catalysis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a palladium precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).
-
If using a palladium precursor that requires a ligand, add the appropriate ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Note: The yields provided are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions; optimization for specific substrates is recommended.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | 4-Bromoanisole (Electron-rich) | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene (Electron-deficient) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 4-Bromobenzonitrile (Electron-deficient) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 90-99 |
| 4 | 2-Bromopyridine (Heteroaryl) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | 16 | 75-85 |
| 5 | 3-Bromothiophene (Heteroaryl) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Substituted Biaryls Using 2,5-Dibromophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biaryls is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely utilized methods for the formation of C-C bonds, enabling the construction of complex biaryl structures.[1] This application note provides detailed protocols and data for the synthesis of substituted biaryls using 2,5-dibromophenylboronic acid, a versatile trifunctional building block that allows for the sequential or double introduction of aryl groups.
This compound offers the unique potential for selective mono- or di-arylation reactions, providing access to a diverse range of unsymmetrical and symmetrical terphenyls and other complex biaryl motifs. The strategic manipulation of reaction conditions, including the choice of catalyst, ligand, base, and solvent, allows for controlled, stepwise functionalization. This document outlines optimized protocols for both selective single and double Suzuki-Miyaura coupling reactions, supported by quantitative data and experimental workflows to guide researchers in their synthetic endeavors.
Key Concepts and Signaling Pathways
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, this compound or its derivatives) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.
The presence of two bromine atoms on the this compound allows for this cycle to be repeated, leading to the formation of terphenyl structures. The selectivity for mono- versus di-arylation can be controlled by stoichiometry, reaction time, and the choice of catalyst system.
Suzuki-Miyaura Catalytic Cycle
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol is designed for the selective reaction at one of the bromine positions of this compound. Control over stoichiometry is crucial for achieving high selectivity.
Materials:
-
This compound
-
Aryl halide (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the mono-arylated product.
Protocol 2: Double (Di-) Suzuki-Miyaura Coupling
This protocol is optimized for the reaction at both bromine positions of this compound to synthesize symmetrical terphenyl derivatives.
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add K₃PO₄ (4.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-Dioxane (16 mL) and Water (4 mL).
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours.[2]
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-arylated terphenyl product.
Protocol 3: One-Pot Sequential Suzuki-Miyaura Coupling for Unsymmetrical Terphenyls
This advanced protocol allows for the synthesis of unsymmetrical terphenyls by the sequential addition of two different arylboronic acids.
Materials:
-
This compound
-
First arylboronic acid (Aryl¹-B(OH)₂) (1.1 equivalents)
-
Second arylboronic acid (Aryl²-B(OH)₂) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol% for each step)
-
Base (e.g., Cs₂CO₃) (2.0 equivalents for each step)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
First Coupling:
-
To a Schlenk flask, add this compound (1.0 mmol), Aryl¹-B(OH)₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed solvent (e.g., 1,4-Dioxane, 20 mL).
-
Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor carefully for the consumption of the starting material and formation of the mono-arylated intermediate.
-
-
Second Coupling:
-
Once the first coupling is complete (typically 4-8 hours), cool the reaction mixture slightly.
-
Under a positive pressure of inert gas, add the second arylboronic acid, Aryl²-B(OH)₂ (1.5 mmol), additional Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Increase the reaction temperature to 90-100 °C and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 2.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of substituted biaryls using this compound. Please note that yields are substrate-dependent and optimization may be required for specific applications.
Table 1: Selective Mono-Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl bromide | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 75-85 |
| 2 | 3-Tolyl iodide | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 5 | 80-90 |
| 3 | 4-Chlorophenyl bromide | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 70-80 |
Table 2: Double Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 18 | 85-95[2] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 20 | 80-90[2] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 22 | 75-85[2] |
Experimental Workflows and Diagrams
Workflow for Selective Mono-Arylation
References
Application Notes and Protocols: The Role of 2,5-Dibromophenylboronic Acid in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a versatile building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of two reactive bromine atoms and a boronic acid functional group on a central phenyl ring. This unique combination allows for its incorporation into conjugated polymers and small molecules through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting materials often exhibit tailored electronic and photophysical properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The strategic placement of the bromine atoms on the phenyl ring can influence the solubility, morphology, and electronic energy levels of the final polymer. In many synthetic strategies, this compound serves as a key monomer in Suzuki polycondensation reactions, where it is copolymerized with other aromatic dibromides to create high-molecular-weight conjugated systems. These polymers can function as hole-transporting layers in OLEDs or as the active semiconductor in OFETs.
Key Applications in Organic Electronics
Hole Transport Materials for OLEDs
In the architecture of an OLED, the hole transport layer (HTL) plays a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. Materials derived from this compound can be designed to have appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for seamless charge injection. The rigid phenyl core can contribute to good thermal stability and amorphous morphology, which are desirable properties for long-lasting and efficient OLED devices. By copolymerizing this compound with electron-rich units, the resulting polymer can be engineered to possess the necessary electronic characteristics for effective hole transport.
Active Layers in OFETs
The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Conjugated polymers synthesized using this compound as a monomer can exhibit p-type (hole-transporting) semiconductor behavior. The ability to form well-ordered, crystalline domains in the solid state is critical for achieving high charge carrier mobility. The dibromo-substitution pattern of the boronic acid monomer can influence the planarity and intermolecular packing of the resulting polymer chains, thereby impacting the OFET performance.
Data Presentation
| Device Parameter | Value |
| Maximum Luminance (cd/m²) | 5201 |
| Maximum Current Efficiency (cd/A) | 3.67 |
| Maximum External Quantum Efficiency (EQE) (%) | 1.37 |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.16, 0.17) |
| Turn-on Voltage (V) | ~4.0 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the use of this compound in the synthesis of conjugated polymers for organic electronic materials.
Protocol 1: Suzuki Polycondensation for Conjugated Polymer Synthesis
This protocol describes a typical Suzuki polycondensation reaction between a dibromo-comonomer and a bis(boronic ester) derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Aromatic dibromide comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)
-
Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the aromatic dibromide comonomer (1.0 eq) in the chosen organic solvent.
-
Add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand if required.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the degassed aqueous base solution and the phase-transfer catalyst if used.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the purified polymer under vacuum.
Protocol 2: Small Molecule Synthesis via Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to synthesize a small molecule for organic electronics.
Materials:
-
This compound
-
Aryl halide (e.g., a substituted bromobenzene or bromo-heterocycle)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Logical Relationship of Monomer to Device Performance
The following diagram illustrates the logical flow from the selection of this compound as a monomer to the final performance of an organic electronic device.
Caption: From Monomer to Performance.
Experimental Workflow for Conjugated Polymer Synthesis
This diagram outlines the key steps in the synthesis and purification of a conjugated polymer using this compound.
Caption: Polymer Synthesis Workflow.
References
Optimizing Catalyst Selection for Suzuki-Miyaura Couplings of 2,5-Dibromophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of 2,5-dibromophenylboronic acid as a building block is of particular interest in the synthesis of complex molecules in pharmaceuticals and materials science, where the two bromine atoms offer sites for sequential, selective functionalization. However, achieving high yields and selectivity in the coupling of this di-substituted substrate requires careful optimization of the catalytic system.
These application notes provide a comprehensive guide to selecting the appropriate catalyst and reaction conditions for the Suzuki-Miyaura coupling of this compound. While direct comparative studies on this specific substrate are limited, this document compiles data from analogous reactions and provides detailed protocols to guide researchers in achieving successful and selective couplings.
Catalytic Systems and Performance Data
The choice of palladium catalyst and ligand is critical for achieving high yields and controlling selectivity (mono- vs. di-coupling) in the Suzuki-Miyaura reaction of this compound. Bulky, electron-rich phosphine ligands are often employed to promote the challenging oxidative addition step with aryl bromides and to facilitate the reductive elimination to form the desired biaryl product.
The following table summarizes various catalytic systems that have been successfully employed for the Suzuki-Miyaura coupling of related brominated aromatic compounds. This data can serve as a valuable starting point for optimizing reactions with this compound.
| Aryl Halide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 2 | 95 | [1] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | t-Amyl alcohol | 100 | 16 | 98 | [2] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 12 | 92 | [2] |
| 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | [3] |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ (2) | sec-Butanol | 100 | 18 | 91 | [2] |
| N-(2,5-dibromophenyl)acetamide | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 (mono-arylated) | [4] |
Note: The yields are substrate-dependent, and optimization is recommended for each specific reaction.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). For selective mono-coupling, precise control of the stoichiometry of the coupling partners is crucial.
Protocol 1: General Procedure for Mono-Arylation
This protocol is designed for the selective coupling at one of the bromine positions. Using a slight excess of the aryl halide coupling partner relative to the this compound can favor mono-arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Protocol 2: Procedure for Di-Arylation
This protocol is for the coupling at both bromine positions. An excess of the arylboronic acid is used to drive the reaction to completion.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (0.4 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or t-Amyl alcohol)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure di-arylated product.
Visualizing the Process: Reaction Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept in understanding how the palladium catalyst facilitates the carbon-carbon bond formation.
References
Application Notes and Protocols for 2,5-Dibromophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dibromophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex poly-aromatic structures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is a primary application for this reagent.[1] However, the electronic properties of the dibromo-substituted ring can influence reaction outcomes. These application notes provide a comprehensive guide to the optimal reaction conditions for this compound, with a focus on the Suzuki-Miyaura reaction, by drawing parallels with structurally similar and electronically relevant arylboronic acids.
A significant challenge with some arylboronic acids, especially those with electron-withdrawing groups, is the potential for a competitive protodeboronation side reaction under basic conditions, which can reduce the yield of the desired coupled product.[2][3] Therefore, the careful selection of catalyst, ligand, base, and solvent is crucial for a successful transformation.[4]
Data Presentation: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound with aryl halides. These conditions are based on protocols developed for challenging arylboronic acids and should be optimized for specific substrates.[2][5]
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos | 1-5 | Highly active for challenging substrates, promotes efficient coupling.[2] |
| XPhos Palladacycle G2/G3 | XPhos | 1-3 | Pre-catalyst, air and moisture stable, provides reliable results.[5][6] |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A classic, widely used catalyst, effective for many standard couplings.[7] |
| Pd(OAc)₂ | PPh₃ or other phosphine ligands | 2-4 | A common and cost-effective palladium source.[8] |
Table 2: Recommended Bases and Solvents
| Base | Typical Concentration/Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 0.5 M aqueous solution or 2-3 equiv. | THF/H₂O (2:1) | Room Temp - 60 | A moderately strong base, often effective in minimizing protodeboronation.[2] |
| K₂CO₃ | 2-3 equiv. | DMF/H₂O (9:1) or Toluene/H₂O | 70-110 | A common and effective base for a wide range of substrates.[4][9] |
| Na₂CO₃ | 2-3 equiv. | Dioxane/H₂O or THF/Toluene/H₂O | 80-100 | Another widely used inorganic base.[2][8] |
| Cs₂CO₃ | 2-3 equiv. | THF or Dioxane | 40-80 | Highly soluble in organic solvents, often used for difficult couplings.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Palladium Pre-catalyst
This protocol is adapted for challenging boronic acids and is a good starting point for the coupling of this compound.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Palladacycle G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Add the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Seal the vial and purge the atmosphere with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction can be gently heated (e.g., to 40-60 °C) if no progress is observed at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Standard Palladium Catalyst
This protocol utilizes a more traditional catalyst system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
XPhos (7.5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.2 equiv)
-
Solvent mixture: THF/Toluene/Water (3:3:1), degassed
-
Reaction flask with a stir bar and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.2 mmol).[2]
-
Add Pd₂(dba)₃ (2.5 mol%) and XPhos (7.5 mol%).[2]
-
Seal the flask and thoroughly purge the atmosphere with an inert gas.
-
Add the degassed THF/Toluene/Water (3:3:1) solvent mixture.
-
Heat the reaction mixture to 95 °C and stir for 16-24 hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing Protecting Groups with 2,5-Dibromophenylboronic Acid in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures, the strategic use of protecting groups is paramount. 2,5-Dibromophenylboronic acid is a versatile bifunctional reagent, offering two reactive bromine atoms and a boronic acid moiety for sequential, site-selective transformations such as Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid group can interfere with reactions targeting the bromine atoms or other functional groups within the molecule. To circumvent this, the boronic acid is often temporarily masked with a protecting group. This application note provides a detailed overview and experimental protocols for the protection of this compound using two commonly employed protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA). The use of these protected intermediates in subsequent multi-step synthesis is also explored, offering a guide for researchers to effectively incorporate this valuable building block into their synthetic strategies.
The strategic protection of this compound enhances its utility by allowing for selective reactions at the bromine positions while the boronic acid functionality is masked.[1][2] This approach is crucial for the construction of complex molecules where the order of bond formation is critical. The choice of protecting group is dependent on the specific reaction conditions planned in the synthetic route, with both pinacol and MIDA esters offering distinct advantages in terms of stability and deprotection conditions.[2]
Choosing a Protecting Group: Pinacol vs. MIDA Esters
The selection of an appropriate protecting group is a critical decision in the planning of a multi-step synthesis. Both pinacol and MIDA esters are widely used to protect boronic acids, but they exhibit different stabilities and deprotection requirements.
Pinacol esters are one of the most popular choices for protecting boronic acids.[2] They are typically formed by the condensation of the boronic acid with pinacol. Pinacol-protected boronic acids are generally stable to a wide range of reaction conditions, including chromatography, but can be reactive enough to participate directly in Suzuki-Miyaura couplings under specific conditions.[2] Their removal, to regenerate the free boronic acid, often requires acidic or oxidative conditions.[2]
N-methyliminodiacetic acid (MIDA) esters have emerged as a powerful alternative, offering exceptional stability across a broad spectrum of reaction conditions, including anhydrous cross-coupling, and are compatible with chromatography.[3][4][5] This high stability is attributed to the trivalent MIDA ligand which rehybridizes the boron center to a more stable sp3 state.[4] MIDA boronates are particularly advantageous in iterative cross-coupling strategies, where multiple, sequential Suzuki-Miyaura reactions are required.[5] The deprotection of MIDA esters is typically achieved under mild basic conditions, providing an orthogonal deprotection strategy to the more acidic methods used for pinacol esters.[3][4]
The logical workflow for utilizing a protected this compound in a multi-step synthesis is depicted below.
Caption: General workflow for multi-step synthesis.
Experimental Protocols
Protection of this compound
3.1.1. Synthesis of 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol is adapted from a general procedure for the pinacol protection of arylboronic acids.
Reaction Scheme:
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving 2,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a versatile bifunctional monomer that can undergo palladium-catalyzed cross-coupling reactions to synthesize novel poly(p-phenylene) derivatives. The presence of both a bromo group and a boronic acid moiety on the same aromatic ring allows for self-condensation polymerization, specifically through Suzuki-Miyaura coupling. This methodology provides a direct route to well-defined conjugated polymers with potential applications in organic electronics, sensor technology, and biomedicine. The resulting polymers, composed of repeating p-phenylene units, are part of the rigid-rod polymer family and are known for their thermal stability.
The unique properties of polymers containing phenylboronic acid functionalities have garnered significant attention, particularly in the biomedical field. These polymers can interact with diols, leading to the formation of reversible covalent bonds, which is fundamental to their use as stimuli-responsive materials in applications such as drug delivery systems, tissue engineering scaffolds, and biosensing platforms.[1] The responsiveness of the boronate ester groups to pH changes further enhances their utility in creating smart materials.
This document provides detailed application notes and experimental protocols for the polymerization of this compound and its derivatives, focusing on the Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP).
Applications of Poly(p-phenylene) Derivatives from this compound
Polymers derived from this compound are a subclass of poly(p-phenylene)s (PPPs), which are known for their exceptional thermal and chemical stability. Historically, PPPs were used in high-temperature applications such as in rocket nozzles. Modern applications leverage their semiconducting properties, which can be achieved through doping, for use in organic light-emitting diodes (OLEDs) and other electronic devices.
The incorporation of boronic acid moieties into the polymer backbone opens up a wide range of biomedical applications:
-
Drug Delivery: Phenylboronic acid-containing polymers can form reversible bonds with diol-containing drugs, allowing for the development of controlled release systems that respond to specific physiological triggers like pH or glucose levels.
-
Biosensors: The ability of boronic acids to bind with saccharides makes these polymers excellent candidates for glucose sensing applications.
-
Tissue Engineering: These polymers can be used to create scaffolds that support cell growth and tissue regeneration.
-
Stimuli-Responsive Materials: The pH-sensitive nature of the boronate ester linkage allows for the design of materials that change their properties in response to environmental cues.[1]
Experimental Protocols
The following protocols are based on established methods for the Suzuki-Miyaura catalyst-transfer condensation polymerization of AB-type monomers, such as derivatives of this compound.
Protocol 1: Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization (CTCP)
This protocol is adapted from the polymerization of 4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester, a close analog of this compound.
Materials:
-
This compound pinacol ester (Monomer)
-
tert-Butyl(tri-tert-butylphosphine)palladium(0) (tBu₃PPd(0)) or similar Pd(0) catalyst
-
Cesium fluoride (CsF)
-
18-Crown-6
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: In a glovebox, add the this compound pinacol ester monomer to a dried Schlenk flask.
-
Catalyst and Base Addition: To the Schlenk flask, add the Pd(0) catalyst, cesium fluoride, and 18-crown-6.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Initiation of Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a small amount of hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF or chloroform) and reprecipitating it in methanol.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura CTCP of a 2,5-disubstituted phenylboronic acid ester monomer. This data is illustrative and may vary depending on the exact monomer and reaction conditions.
| Monomer | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | M_n (kDa) | M_w (kDa) | PDI (M_w/M_n) |
| 4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester | 2 | CsF/18-crown-6 | Toluene | 24 | >95 | 15.0 | 18.0 | 1.20 |
| 4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester | 1 | CsF/18-crown-6 | Toluene | 48 | >95 | 25.0 | 32.5 | 1.30 |
M_n: Number-average molecular weight; M_w: Weight-average molecular weight; PDI: Polydispersity index. Data is based on analogous polymerizations reported in the literature.[2]
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.
Caption: Catalytic cycle of Suzuki-Miyaura polymerization.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of poly(p-phenylene) derivatives.
Caption: General experimental workflow for polymer synthesis.
References
Application Notes and Protocols: 2,5-Dibromophenylboronic Acid as a Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenylboronic acid is a versatile precursor molecule that serves as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring two bromine atoms and a boronic acid moiety on a phenyl ring, allows for sequential and site-selective cross-coupling reactions. This property is particularly valuable in the construction of complex conjugated polymers and discrete organic molecules with tailored optoelectronic and sensory properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and chemical sensors. The bromine atoms provide reactive sites for forming carbon-carbon bonds, typically through palladium-catalyzed reactions like the Suzuki-Miyaura coupling, while the boronic acid group offers another handle for further functionalization or polymerization.
Key Applications
The primary applications of this compound in materials science stem from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, which is fundamental to the synthesis of conjugated polymers and complex organic molecules.
-
Conductive Polymers: this compound is a key monomer in the synthesis of poly(p-phenylene)s and other conjugated polymers. The resulting polymers possess unique electronic properties that make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and conductive coatings. The bromine atoms on the phenyl ring can be strategically reacted to control the polymer's structure and, consequently, its conductivity and processability.
-
Organic Light-Emitting Diodes (OLEDs): In the field of OLEDs, this precursor is used to create novel organic semiconductors. By incorporating the 2,5-dibromophenyl moiety into the backbone of a polymer or the core of a small molecule, it is possible to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing charge injection and transport, leading to enhanced device efficiency and stability. The introduction of boron atoms into the molecular structures of organic luminescent materials can lead to the development of compounds with intensive blue fluorescence, which are of interest for use in OLEDs.[1]
-
Chemical and Biological Sensors: Boronic acids are well-known for their ability to reversibly bind with diols, a feature widely exploited in the design of sensors for saccharides and other biologically important molecules.[2][3][4] While the primary role of this compound is often as a structural precursor, the boronic acid functionality can be retained in the final material to impart sensory capabilities. Furthermore, the conjugated backbone derived from this precursor can act as a fluorescent reporter, where binding events at the boronic acid site modulate the fluorescence output. Boronic acid-based fluorescent sensors have been developed for the recognition of carbohydrates and other substances.[5]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Polycondensation
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Palladium(0) complexes are essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. |
| Ligand | P(o-tol)₃, SPhos, XPhos | Bulky and electron-rich phosphine ligands stabilize the palladium catalyst and promote oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the polymerization to completion. |
| Monomer Ratio | 1:1 (Aryl Dihalide : Diboronic Acid) | An equimolar ratio is critical for achieving high molecular weight polymers in step-growth polymerization. |
Table 2: Representative Properties of Polymers Derived from Phenylboronic Acid Precursors
| Polymer Type | Property | Typical Value Range | Application |
| Poly(p-phenylene) | Electrical Conductivity (doped) | 10⁻⁵ - 10¹ S/cm | Conductive Coatings, OFETs |
| Fluorene-co-phenylene | Photoluminescence Quantum Yield | 40 - 80% | OLEDs (Blue Emitters) |
| Thiophene-co-phenylene | HOMO / LUMO Levels | -5.2 to -5.8 eV / -2.5 to -3.0 eV | Organic Photovoltaics (OPVs) |
| Boronic acid-functionalized polymer | Glucose Binding Affinity (Kₐ) | 10² - 10⁴ M⁻¹ | Glucose Sensors |
Experimental Protocols
Protocol 1: Synthesis of a Poly(p-phenylene) Derivative via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromoaromatic comonomer.
Materials:
-
This compound (1.0 equiv)
-
1,4-Dibromo-2,5-dihexyloxybenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 equiv)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1,4-dibromo-2,5-dihexyloxybenzene, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and anhydrous DMF (e.g., in a 4:1 v/v ratio) via a cannula.
-
Degas the mixture by bubbling with the inert gas for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under the inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
After the polymerization is complete (as indicated by GPC), cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it sequentially with methanol, water, and methanol again to remove residual catalyst and salts.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.
-
Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
-
Characterize the final polymer using techniques such as ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry.
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Mechanism of a Boronic Acid-Based Fluorescent Sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Optoelectronic properties of π-conjugated polymers derived from boron difluoride formazanate dyes - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Synthesis with 2,5-Dibromophenylboronic Acid
Introduction
2,5-Dibromophenylboronic acid is a trifunctional synthetic building block of significant utility in organic synthesis, particularly for researchers in materials science and drug development. Its structure, featuring a boronic acid group and two bromine atoms on a phenyl ring, allows for programmed, sequential cross-coupling reactions. This enables the regioselective synthesis of complex, unsymmetrical poly-aromatic structures from a single starting material. The boronic acid moiety typically exhibits the highest reactivity in palladium-catalyzed Suzuki-Miyaura coupling, followed by the carbon-bromine bonds, which can often be differentiated under carefully controlled reaction conditions. These application notes provide a detailed protocol for a sequential, one-pot, two-step Suzuki-Miyaura cross-coupling reaction to demonstrate the synthetic utility of this versatile reagent.
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The primary application for this compound is the construction of oligo-arenes through sequential, site-selective cross-coupling reactions.[1][2] The process involves a first coupling at the most reactive site—the boronic acid—followed by subsequent couplings at the less reactive bromo-positions. This strategy avoids the need for multiple protection/deprotection steps and allows for the efficient assembly of diverse structures.[1]
References
Application Notes: Rhodium-Catalyzed Asymmetric Synthesis of a Key Intermediate for Sitagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][2] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The enzyme DPP-4 is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulates insulin release and decreases glucagon levels in a glucose-dependent manner.
A critical structural component of sitagliptin is its chiral β-amino acid moiety. The therapeutic efficacy of the drug is dependent on the specific (R)-enantiomer.[3] Consequently, the development of efficient, stereoselective synthetic routes to this intermediate is of paramount importance in pharmaceutical manufacturing. One of the most successful and industrially implemented methods involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor.[1][4] This approach is noted for its high efficiency, excellent enantioselectivity, and atom economy.[1][5]
This document provides detailed application notes and a general protocol for this key synthetic transformation.
Mechanism of Action: Sitagliptin as a DPP-4 Inhibitor
The therapeutic effect of Sitagliptin is achieved by modulating the incretin pathway. The diagram below illustrates the physiological role of DPP-4 and the impact of its inhibition by Sitagliptin.
Application: Asymmetric Synthesis of Sitagliptin
The core of the modern, "green" synthesis of Sitagliptin is the direct asymmetric hydrogenation of the prochiral enamine, dehydrositagliptin.[1] This reaction establishes the crucial chiral center with high fidelity, avoiding the need for chiral auxiliaries or resolutions that were common in earlier synthetic generations.[3][4]
Synthetic Workflow
The overall process involves the formation of the enamine intermediate followed by the key hydrogenation step to yield Sitagliptin.
Experimental Protocols and Data
Data Presentation: Catalyst Performance
The choice of chiral ligand is critical for achieving high enantioselectivity. Rhodium(I) complexes paired with ferrocenyl bisphosphine ligands, such as those from the JOSIPHOS family, have demonstrated exceptional performance.[1][5]
| Catalyst System | Ligand | Catalyst Loading (mol%) | H₂ Pressure (psig) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Rh(COD)Cl]₂ | tBu-JOSIPHOS | 0.15 | 100 | >95 | >99.5 | [1] |
| [Rh(COD)Cl]₂ | Ferrocenyl bisphosphine | Not specified | Not specified | High | 85 - 99.9 | [5] |
| [Rh(I)] | Josiphos J003-2 | 1.1 | N/A (Hydroamination) | 78 | 99.2 | [6][7] |
Table 1: Comparison of various Rhodium-based catalyst systems for the synthesis of Sitagliptin or its key chiral intermediate. Note that the third entry refers to an alternative hydroamination strategy.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a generalized procedure based on published manufacturing-scale syntheses.[1]
Materials:
-
Dehydrositagliptin (prochiral enamine precursor)
-
[Rh(COD)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)
-
(R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine (tBu-JOSIPHOS)
-
Methanol (MeOH), degassed
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge a suitable vessel with [Rh(COD)Cl]₂ and the tBu-JOSIPHOS ligand in a 1:1.05 Rh:Ligand molar ratio. Add degassed methanol to form the catalyst precursor solution. Stir until all solids are dissolved.
-
Reactor Setup: Charge the high-pressure hydrogenation reactor with a solution of Dehydrositagliptin in degassed methanol.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.
-
Reaction: Seal the reactor. Purge the vessel multiple times with nitrogen, followed by purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psig).
-
Heat the reaction mixture to the target temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-situ analysis (e.g., FT-IR) until the reaction is complete.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
The resulting solution containing Sitagliptin can be carried forward to the final salt formation and purification steps. For analytical purposes, a sample can be withdrawn to determine yield and enantiomeric excess via HPLC with a chiral stationary phase.
Proposed Catalytic Cycle
The mechanism for Rh(I)-catalyzed asymmetric hydrogenation generally involves the oxidative addition of hydrogen to the chiral Rh(I) complex, coordination of the olefinic substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2,5-Dibromophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura coupling reactions involving 2,5-Dibromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki reaction with this compound can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst Activity: The Palladium (Pd) catalyst is crucial. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to the active Pd(0) species. Improper handling and storage can lead to catalyst deactivation.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst. Ensure all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Water Content: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excessive water can lead to hydrolysis of the boronic acid (protodeboronation). Conversely, completely anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.
-
Base Strength and Solubility: The choice of base is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions. The solubility of the base in the chosen solvent system is also important for its effectiveness.
-
Ligand Selection: The phosphine ligand plays a significant role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction's efficiency, especially with challenging substrates. For electron-deficient or sterically hindered partners, specialized ligands may be required.
Q2: I am observing significant formation of a symmetrical biaryl byproduct derived from my coupling partner. What is causing this homocoupling?
A2: The formation of a homocoupled product from the boronic acid coupling partner is a common side reaction in Suzuki couplings. This is primarily caused by:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is the primary method to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.
To minimize homocoupling, ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Q3: My main product is the result of the boronic acid group on this compound being replaced by a hydrogen atom. How can I prevent this protodeboronation?
A3: Protodeboronation, the hydrolysis of the C-B bond, is a known side reaction for boronic acids, especially those that are electronically modified or unstable under the reaction conditions. To mitigate this:
-
Use Milder Bases: Strong bases can accelerate the rate of protodeboronation. Consider using milder bases such as K₂CO₃ or KF.
-
Control Water Content: While some water is often necessary, excess water can promote hydrolysis. Use anhydrous solvents and add a controlled amount of water if required for the base to be effective.
-
Use Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards hydrolysis than the corresponding boronic acids. You can either start with the boronic ester or form it in situ.
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed.
Q4: I am trying to achieve a double coupling on the this compound, but I am only getting mono-substituted products. How can I favor the double coupling?
A4: Achieving a selective double Suzuki coupling requires overcoming the deactivation of the substrate after the first coupling and ensuring the reaction conditions are robust enough for the second, more challenging, coupling. Consider the following strategies:
-
Stoichiometry of the Coupling Partner: Use a stoichiometric excess (at least 2.2-2.5 equivalents) of the coupling partner boronic acid to drive the reaction towards double substitution.
-
Robust Catalyst System: Employ a highly active and stable catalyst system. Catalysts with bulky, electron-rich phosphine ligands are often effective for challenging couplings.
-
Choice of Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ is often effective for double couplings. A solvent system that ensures the solubility of all reactants and intermediates is crucial. 1,4-Dioxane with water is a commonly used solvent for such reactions.
-
Higher Temperatures and Longer Reaction Times: The second coupling may require more forcing conditions than the first. Increasing the reaction temperature and extending the reaction time may be necessary, but this must be balanced against the potential for side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of dibrominated aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 12-24 | 60-85 | |
| Aryl Bromides | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-100 | - | Good to Excellent | |
| Aryl Chlorides | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 82 | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide/triflate (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) at least three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Troubleshooting Workflow for a Failed Suzuki Reaction
Caption: A logical workflow for troubleshooting a failed Suzuki reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
methods for optimizing reaction yield with 2,5-Dibromophenylboronic acid
Welcome to the technical support center for 2,5-Dibromophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during its use in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
Here is a logical workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for low reaction yield.
1. Verify Reagent Quality:
-
Boronic Acid Stability: this compound, like other boronic acids, can degrade through protodeboronation or by forming unreactive boroxine anhydrides.[1] Consider using fresh reagent or verifying its purity by NMR. To enhance stability, you can convert the boronic acid to a more robust boronic ester, such as a pinacol ester.[1]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ.[1] The activity of the catalyst can be tested on a known, reliable Suzuki reaction. Modern precatalysts like Buchwald G3 or G4 palladacycles can offer more consistent results.[1]
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.[1] The purity and strength of the base are also critical.
2. Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For dibrominated substrates, specific ligand systems can also control selectivity between mono- and di-arylation.
-
Base Selection: The base plays a key role in activating the boronic acid.[2] The choice of base can significantly impact the yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent.
-
Solvent System: The solubility of reagents is important.[3] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio of organic solvent to water can influence the reaction rate and yield.[3]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[3] Lowering the temperature may reduce side reactions, while higher temperatures can improve the rate of reaction for less reactive substrates.
3. Analyze for Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by high temperatures and strong bases.[4] Using milder conditions and ensuring an inert atmosphere can help.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential to prevent this.
Question: I am trying to perform a selective mono-arylation on this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer: Achieving selective mono-arylation of a dibrominated substrate requires careful control of reaction conditions. The two bromine atoms on this compound have different reactivities, which can be exploited.
Caption: Controlling mono- versus di-arylation.
-
Stoichiometry: The most straightforward method to favor mono-arylation is to control the stoichiometry of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the aryl halide will statistically favor the single substitution.
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and the use of a weaker base, can also promote mono-arylation by reducing the rate of the second coupling reaction.
-
Catalyst Control: The choice of palladium catalyst and phosphine ligand can have a significant impact on selectivity.[5] Some ligands can sterically hinder the second coupling, thus favoring the mono-arylated product. A screening of different ligands may be necessary to find the optimal system for your specific substrates.
-
Stepwise Approach: For maximum control, a stepwise approach can be employed. First, perform the mono-arylation and isolate the product. Then, subject the mono-arylated intermediate to a second Suzuki-Miyaura coupling with a different aryl boronic acid to generate an unsymmetrical di-arylated product.
Question: I am observing the formation of a significant amount of homocoupled byproducts. What can I do to minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. To minimize homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for a Suzuki-Miyaura coupling with this compound?
A1: While optimal conditions are substrate-dependent, a good starting point is to use a Pd(0) catalyst such as Pd(PPh₃)₄ or a Pd(II) precatalyst with a phosphine ligand, a base like K₃PO₄ or K₂CO₃, and a solvent system of 1,4-dioxane and water.[3][6] The reaction is typically heated to 90 °C.[3]
Q2: Can I perform a double Suzuki-Miyaura coupling in one pot?
A2: Yes, a one-pot double Suzuki-Miyaura coupling is feasible.[1] This typically involves using an excess of the aryl boronic acid (around 2.5 equivalents) and more forcing reaction conditions to drive the reaction to completion.[3]
Q3: My this compound seems to be degrading on storage. How can I prevent this?
A3: Boronic acids can be sensitive to air and moisture.[7] Store this compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage or for particularly sensitive applications, consider converting it to a more stable boronic ester, such as a pinacol ester.[1]
Q4: What is the role of water in the reaction mixture?
A4: Water can play several roles in a Suzuki-Miyaura reaction. It can help to dissolve the inorganic base and can also influence the catalytic cycle. However, an excessive amount of water can lead to unwanted side reactions like protodeboronation.[1] The optimal amount of water should be determined experimentally.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | High |
| 2 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| 3 | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | Moderate to Good |
| 4 | Na₂CO₃ (2.0) | THF/H₂O | 80 | 24 | Moderate |
Note: Yields are qualitative and can vary significantly based on the specific substrates and catalyst system used.
Table 2: Comparison of Conditions for Mono- vs. Di-arylation
| Parameter | Mono-arylation | Di-arylation |
| Aryl Halide (equiv.) | 1.0 - 1.2 | > 2.2 |
| Temperature | Lower (e.g., 80 °C) | Higher (e.g., 100-110 °C) |
| Base | Weaker (e.g., Na₂CO₃) | Stronger (e.g., K₃PO₄, Cs₂CO₃) |
| Reaction Time | Shorter | Longer |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for One-Pot Di-arylation of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl boronic acid (2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).[3]
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
identifying and minimizing side reactions of 2,5-Dibromophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side reactions when using 2,5-Dibromophenylboronic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions are protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and homocoupling, which results in the formation of a symmetrical biphenyl derivative. The presence of two electron-withdrawing bromine atoms on the phenyl ring can influence the susceptibility of this compound to these and other side reactions.
Q2: How can I detect the degradation of my this compound sample?
A2: Degradation can be identified through several methods. A broadened or depressed melting point compared to the literature value can indicate impurities. However, the most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of signals corresponding to 1,3-dibromobenzene is a clear indicator of protodeboronation.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To maintain the quality and stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration at temperatures below 4°C (39°F) is recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, will further prevent degradation.
Q4: Is it advisable to use this compound directly in a Suzuki-Miyaura coupling reaction?
A4: While it is possible to use it directly, it is often challenging due to its propensity for protodeboronation under the basic conditions typically required for the reaction. To circumvent this issue, it is highly recommended to convert the boronic acid to a more stable boronic ester derivative, such as a pinacol or MIDA ester. These derivatives act as a "slow-release" source of the boronic acid during the reaction, minimizing its concentration and thus reducing the rate of side reactions.[1]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when utilizing this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
The formation of 1,3-dibromobenzene as a byproduct is a clear indication of protodeboronation.
| Potential Cause | Troubleshooting Steps |
| High concentration of free boronic acid | 1. Use a protected form: Convert this compound to its pinacol ester derivative before the coupling reaction to ensure a slow release of the active boronic acid.[1] 2. Optimize reagent stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid derivative. |
| Inappropriate base | 1. Select a weaker base: Employ weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation.[1] 2. Screen different bases: The optimal base is often substrate-dependent, so screening various bases is recommended. |
| High reaction temperature | Lower the temperature: If feasible for the specific coupling partners, reducing the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling. |
| Presence of water | Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate the protodeboronation process.[1] |
Issue 2: Formation of Homocoupling Byproduct
The presence of 2,2',5,5'-tetrabromobiphenyl indicates that homocoupling of the boronic acid is occurring.
| Potential Cause | Troubleshooting Steps |
| Presence of oxygen | Rigorous degassing: Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Oxygen can promote the homocoupling of boronic acids.[1] |
| Use of a Pd(II) precatalyst | Employ a Pd(0) precatalyst: Pd(II) sources, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species. This reduction process can consume the boronic acid, leading to homocoupling.[1][2] Using a Pd(0) source like Pd₂(dba)₃ can mitigate this side reaction.[1] |
| High catalyst loading | Optimize catalyst concentration: While sufficient catalyst is necessary, excessive amounts can sometimes promote side reactions. A typical catalyst loading is between 1-5 mol%. |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol provides a general method for converting this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).[1]
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.[1]
-
Continue refluxing until no more water is collected (typically 2-4 hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with the this compound pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3][4]
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Products from 2,5-Dibromophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,5-Dibromophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions involving this compound.
Q1: My crude product shows multiple spots on the TLC plate, including some very close to my desired product spot. How can I achieve better separation?
A1: Co-elution of the product with starting materials or byproducts is a common challenge. Here are several strategies to improve separation:
-
Optimize Column Chromatography:
-
Solvent System: If you are using a standard solvent system like ethyl acetate/hexanes, try switching to a different system with different selectivities, such as dichloromethane/methanol or toluene/acetone. Running a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.
-
Silica Gel: For difficult separations, consider using a high-performance silica gel with a smaller particle size. Alternatively, treating the silica gel with a modifier, such as boric acid, can sometimes help in the purification of boronic acid-containing compounds by reducing their interaction with the stationary phase.[1][2]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[3] You will need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.[4][5]
-
Preparative HPLC: For very challenging separations or when high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q2: I have a significant amount of a byproduct that I suspect is the homocoupling product of this compound. How can I remove it?
A2: Homocoupling of boronic acids is a frequent side reaction, especially in the presence of oxygen or excess palladium catalyst.[6]
-
Chromatography: The homocoupled dimer is typically less polar than the desired cross-coupled product. A carefully optimized gradient column chromatography should allow for its separation.
-
Reaction Optimization: To minimize its formation in future reactions, ensure thorough degassing of your reaction mixture and solvents to remove oxygen.[7][8] Using a slight excess of the boronic acid, but not a large excess, can also help.[7] The addition of a mild reducing agent, like potassium formate, has been shown to suppress this undesired reaction.[6]
Q3: After purification, I still see traces of palladium catalyst (a black or gray solid) in my product. How can I remove it?
A3: Residual palladium can be detrimental to downstream applications.
-
Filtration: Passing a solution of your crude product through a pad of Celite® or a short plug of silica gel can often remove a significant portion of the catalyst.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium.[9] Stirring a solution of your product with one of these resins, followed by filtration, is a very effective method for removing residual metal catalysts.[9]
-
Activated Carbon: Treatment with activated carbon can also be effective for removing palladium residues.
Q4: My product is an oil and does not crystallize. What purification options do I have?
A4: While crystallization is a powerful technique, it is not always feasible for non-crystalline products.
-
Column Chromatography: This is the primary method for purifying oils. Careful selection of the solvent system and potentially using a high-performance column are key.
-
Trituration: If the impurities are solid and your oily product is soluble in a particular solvent, you can dissolve the mixture and filter off the solid impurities. Conversely, if your product is an oil but the impurities are soluble in a solvent in which your product is not, you can wash the crude mixture with that solvent to remove the impurities.[10]
-
Derivatization: In some cases, it may be possible to convert the oily product into a crystalline derivative, purify the derivative by recrystallization, and then convert it back to the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in the workup of a Suzuki-Miyaura reaction with this compound?
A1: A standard aqueous workup is the initial step to remove inorganic salts (like the base used in the reaction) and water-soluble byproducts.[11] This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing it with water or brine.[7][12] If excess boronic acid is present, washing with a mild aqueous base (e.g., 1M NaOH) can help remove it by converting it to the water-soluble boronate salt.[13]
Q2: What are the most common impurities to expect in a reaction involving this compound?
A2: Besides unreacted starting materials, the most common impurities are the protodeboronation product (2,5-dibromobenzene), the homocoupling product of the boronic acid, and residual palladium catalyst.[6][13]
Q3: How can I minimize the formation of the protodeboronation byproduct?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often promoted by the presence of water, strong bases, and high temperatures.[13] To minimize this side reaction, consider using anhydrous conditions where possible, a weaker base (e.g., K₃PO₄ or Cs₂CO₃), and the lowest effective reaction temperature.[13][14]
Q4: Is it possible to perform a selective mono-coupling on this compound?
A4: Yes, achieving selective mono-arylation is possible by carefully controlling the reaction conditions. This often involves using a specific catalyst system and carefully controlling the stoichiometry of the reagents.[15] The relative reactivity of the two bromine atoms can be influenced by the reaction conditions, allowing for sequential cross-coupling reactions.[15]
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Ethyl Acetate / Hexanes (Gradient) | General purpose for separating products of varying polarity.[7] |
| Dichloromethane / Methanol (Gradient) | Useful for more polar compounds. |
| Toluene / Ethyl Acetate (Gradient) | Offers different selectivity compared to aliphatic/ester mixtures. |
| Heptane / Isopropanol | Can be effective for some boronic esters that are difficult to purify.[2] |
Table 2: Common Solvents for Recrystallization
| Solvent | Properties and Uses |
| Ethanol / Water | Good for moderately polar compounds.[4] |
| Toluene | Suitable for many aromatic compounds. |
| Hexanes / Ethyl Acetate | A solvent/anti-solvent system that can be effective for inducing crystallization.[4] |
| Isopropanol | A common choice for recrystallizing a variety of organic solids. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with water (2x).
-
Wash the organic layer with brine (1x).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (gradient elution), starting with a low polarity mixture (e.g., 100% hexanes or 5% EtOAc in hexanes).[7]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Recrystallization Procedure
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.[3][5]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
analysis and removal of common impurities in 2,5-Dibromophenylboronic acid
Technical Support Center: 2,5-Dibromophenylboronic Acid
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the analysis and purification of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Common impurities in this compound typically arise from the synthetic route or degradation. These can include:
-
Boronic Anhydride (Boroxine): This is the most common impurity, formed by the dehydration of the boronic acid.[1][2][3][4][5] This process can occur thermally or during prolonged storage.[3][6]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials like 1,4-dibromobenzene or 1-bromo-2,5-diiodobenzene may be present.
-
Homocoupling Byproducts: These are molecules formed by the coupling of two Grignard reagent molecules during synthesis.[5]
-
Protodeboronation Products: This involves the loss of the boronic acid group, resulting in 1,4-dibromobenzene.[5]
-
Isomeric Impurities: Synthesis may sometimes yield small quantities of other dibromophenylboronic acid isomers.
Q2: How can I detect and quantify these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Summary of Analytical Techniques:
| Technique | Purpose | Typical Observations for Impurities |
| HPLC | Quantifies the main component and separates it from non-volatile impurities. | Boroxines and other byproducts will appear as separate peaks. |
| ¹H NMR | Provides structural information and can quantify impurities using an internal standard (qNMR). | Boroxine may show broader peaks. Signals from starting materials or other aromatics can be identified. |
| GC-MS | Identifies and quantifies volatile impurities. | Useful for detecting residual solvents and volatile starting materials like 1,4-dibromobenzene. Note: Boronic acids often require derivatization to be analyzed by GC.[5] |
Troubleshooting Guides
Problem 1: My HPLC analysis shows multiple peaks aside from the main product.
-
Possible Cause 1: Boroxine Formation. The presence of a significant secondary peak, often with a different retention time, can indicate the presence of the trimeric boroxine anhydride.
-
Solution: To confirm, you can attempt to convert the boroxine back to the boronic acid. Dissolve a small sample in a solvent mixture like THF/water with a mild acid or base, and re-analyze. A decrease in the impurity peak and an increase in the main peak suggests the impurity was the boroxine.
-
-
Possible Cause 2: Process-Related Impurities. Other peaks may correspond to unreacted starting materials or byproducts from the synthesis.
-
Solution: If possible, obtain reference standards for potential impurities (e.g., 1,4-dibromobenzene) and compare their retention times. If standards are unavailable, techniques like LC-MS can be used to identify the mass of the impurity peaks, providing clues to their identity.
-
Problem 2: How do I remove the identified impurities from my this compound?
-
Recommended Method 1: Recrystallization. This is often the most effective method for removing boroxines and other less soluble impurities.
-
General Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the desired compound's solubility decreases, causing it to crystallize out, leaving impurities behind in the solvent.[7]
-
Solvent Selection: A mixed solvent system is often effective. For example, dissolving the crude product in a hot solvent like ethyl acetate or toluene and then adding a non-polar solvent like hexanes until turbidity is observed can induce crystallization upon cooling. Water can also be used for recrystallization.[4][8]
-
-
Recommended Method 2: Acid/Base Extraction. This method is particularly useful for separating the acidic boronic acid from non-acidic impurities.
-
Principle: The crude material is dissolved in an organic solvent (e.g., diethyl ether). The solution is then washed with an aqueous base (like NaOH or Na2CO3), which deprotonates the boronic acid, pulling it into the aqueous layer as its salt.[9] The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified (with HCl), causing the pure boronic acid to precipitate, after which it can be collected by filtration.[9]
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.[10]
-
-
Column Temperature: 30 °C.[10]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Dilute further with the mobile phase if necessary.[10]
Protocol 2: Recrystallization for Purification
This is a general procedure that may require optimization for your specific sample and impurity profile.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely with heating and stirring.[7][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[7][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. famu.edu [famu.edu]
investigating the effect of different bases on 2,5-Dibromophenylboronic acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of different bases on the Suzuki-Miyaura cross-coupling of 2,5-Dibromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex). This boronate then undergoes transmetalation with the palladium(II) halide complex more readily than the neutral boronic acid. The choice of base can significantly influence the reaction rate, yield, and selectivity (mono- versus di-coupling) of the reaction.
Q2: Which factors should I consider when selecting a base for the coupling of this compound?
A2: Several factors should be considered when selecting a base:
-
Basicity: The strength of the base can affect the rate of boronate formation and the overall reaction kinetics. Stronger bases may lead to faster reactions but can also promote side reactions like protodeboronation.
-
Solubility: The base's solubility in the chosen solvent system is critical for its effectiveness. For instance, cesium carbonate (Cs₂CO₃) is known for its higher solubility in organic solvents compared to potassium carbonate (K₂CO₃).
-
Substrate Compatibility: The functional groups on your coupling partner may be sensitive to certain bases. For example, ester groups can be hydrolyzed by strong bases like sodium hydroxide (NaOH).
-
Desired Selectivity: For di-substituted substrates like this compound, the choice of base can influence the selectivity between mono- and di-arylation. Milder bases may favor mono-arylation.
Q3: What are the most commonly used bases for Suzuki coupling of aryl bromides?
A3: A variety of inorganic and organic bases are used. Inorganic bases are most common and include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Phosphates: Potassium phosphate (K₃PO₄).
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Fluorides: Potassium fluoride (KF).
Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also used, particularly when substrates are sensitive to stronger inorganic bases.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble in the reaction solvent. |
| Solution: Screen a variety of bases with different properties (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃). Ensure the base is finely powdered to maximize surface area. | |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with electron-deficient or sterically hindered boronic acids, and can be promoted by strong bases and high temperatures.[1] |
| Solution: 1. Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH). 2. Lower the reaction temperature. 3. Use a 2-phase solvent system (e.g., toluene/water) to control the concentration of the base in the organic phase. | |
| Catalyst Deactivation | The palladium catalyst may have been deactivated. |
| Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. Use degassed solvents. |
Issue 2: Poor Selectivity (Formation of both Mono- and Di-arylated Products)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Di-coupling | The reaction conditions (e.g., excess boronic acid, strong base, long reaction time) may promote a second coupling reaction. |
| Solution: 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-arylation. 2. Employ a milder base. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-arylated product is maximized. | |
| Nature of the Halide | In dihaloarenes, the reactivity of the two halogen atoms can be similar. |
| Solution: While this compound has two identical halogens, controlling the stoichiometry of the other coupling partner is the primary way to influence selectivity. |
Issue 3: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the homocoupling of the boronic acid. |
| Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. | |
| Palladium(II) Precatalyst | If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can catalyze homocoupling. |
| Solution: Ensure proper activation of the precatalyst. The use of phosphine ligands can facilitate the reduction of Pd(II) to Pd(0). |
Data Presentation
The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions for aryl bromides, providing a comparative reference for your experiments with this compound.
| Base | Coupling Partner Example | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | 4-bromoanisole | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [2] |
| Cs₂CO₃ | 4-bromoanisole | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 | [2] |
| K₂CO₃ | 4-bromoanisole | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 81 | [2] |
| Na₂CO₃ | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 0.5 | 95 | [3] |
| NaOH | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 40 | [3] |
| KOH | Aryl bromides | Not specified | Not specified | Not specified | Not specified | 70-90 | [4] |
| KF | Aryl bromides | Not specified | Not specified | Not specified | Not specified | Moderate to high | [4] |
| TEA | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 35 | [3] |
Note: Yields are highly substrate and condition dependent. This table should be used as a guideline for selecting a starting point for optimization.
Experimental Protocols
General Protocol for Investigating the Effect of Different Bases
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the selected base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
reducing catalyst loading in cross-coupling reactions with 2,5-Dibromophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,5-Dibromophenylboronic acid in palladium-catalyzed cross-coupling reactions, with a focus on strategies to reduce catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: this compound can present several challenges that may lead to low yields or reaction failure. Due to the presence of two electron-withdrawing bromine atoms, this substrate can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Additionally, achieving selective mono- or di-arylation requires careful control of reaction conditions. Standard catalyst systems may not be sufficient, necessitating the use of more robust and specialized catalysts to achieve high turnover numbers and reduce catalyst loading.
Q2: I am observing a significant amount of homocoupling of my boronic acid. What are the likely causes and how can I minimize it?
A2: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired reaction. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst that efficiently generates the active Pd(0) species can also reduce the concentration of Pd(II) available for homocoupling. Slow addition of the boronic acid can also be beneficial.
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this compound and expect good yields with low catalyst loading?
A3: While Pd(PPh₃)₄ can be effective in some Suzuki-Miyaura couplings, it is often insufficient for challenging substrates like this compound, especially when aiming for low catalyst loadings. More robust catalyst systems are typically required. Consider using a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and allowing for lower catalyst concentrations.
Q4: What is protodeboronation and how can it be prevented when working with this compound?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction is often promoted by the presence of water and a strong base. To minimize protodeboronation, ensure all solvents and reagents are anhydrous and run the reaction under an inert atmosphere. The choice of base is also critical; a weaker base or careful control over the amount of a stronger base can be beneficial. Using the boronic acid as a more stable derivative, such as a pinacol ester (Bpin), can also protect it from premature decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst has not been activated to Pd(0) or has decomposed. 2. Inefficient Transmetalation: Slow transfer of the aryl group from boron to palladium. 3. Protodeboronation: Consumption of the boronic acid by reaction with a proton source. 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent. | 1. Use a pre-catalyst (e.g., XPhos Pd G3) that readily forms the active Pd(0) species. Ensure rigorous degassing to prevent catalyst oxidation. 2. Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to facilitate transmetalation. 3. Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable ester (e.g., pinacol ester). 4. Check the purity of all starting materials. |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. 2. Inefficient Catalyst Activation: High concentration of Pd(II) species. | 1. Thoroughly degas solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Use an efficient pre-catalyst system. Consider the slow addition of the boronic acid to the reaction mixture. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of boronic acid, aryl halide, base, or solvent. 2. Atmospheric Contamination: Inconsistent inert atmosphere. 3. Mixing Issues: Inefficient stirring in a heterogeneous mixture. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure a consistent and reliable method for maintaining an inert atmosphere (e.g., using a Schlenk line or glovebox). 3. Ensure vigorous stirring, especially for biphasic reactions. |
| Difficulty in Achieving Low Catalyst Loading | 1. Sub-optimal Ligand: The chosen ligand does not sufficiently stabilize the catalyst and promote high turnover. 2. Reaction Conditions Not Fully Optimized: Temperature, solvent, and base are not ideal for high catalytic efficiency. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. 2. Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be beneficial. |
Data on Catalyst Systems for Challenging Suzuki-Miyaura Couplings
The following table summarizes catalyst systems and conditions reported for Suzuki-Miyaura couplings of challenging substrates, such as di-substituted phenylboronic acids. These can serve as a starting point for optimizing reactions with this compound to achieve low catalyst loading.
| Palladium Source | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 16 | 2 | >95 |
| XPhos Palladacycle G2 | XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 2 | >98 |
| Pd₂(dba)₃ | XPhos | 4-Chlorotoluene | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16-24 | 5 | ~90 |
| Pd(PPh₃)₄ | None | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 5 | 60 |
Note: Yields are highly substrate-dependent and the above data should be used as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation with Reduced Catalyst Loading
This protocol is a starting point for the mono-arylation of this compound using a modern palladium pre-catalyst, which is often effective for challenging substrates and allows for lower catalyst loadings.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
XPhos Pd G3 pre-catalyst (0.5 - 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst.
-
Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct
For cases where protodeboronation is a significant issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.
Procedure for Adduct Formation:
-
In a vial with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.
-
Add diethanolamine (1.0 equivalent) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
This stable adduct can then be used directly in the Suzuki-Miyaura coupling reaction, typically with protic solvents.
Visualizing Workflows and Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Technical Support Center: Scaling Up 2,5-Dibromophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving 2,5-Dibromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in large-scale synthesis?
A1: this compound is a key building block primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its bifunctional nature, with two bromo-substituents, allows for sequential or double coupling reactions to create complex molecular architectures. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where substituted biaryl or polyaryl structures are required.
Q2: What are the main challenges when performing a double Suzuki-Miyaura coupling with this compound on a larger scale?
A2: Scaling up double Suzuki-Miyaura couplings with this compound presents several challenges. These include controlling the reaction selectivity to avoid the formation of mono-substituted byproducts, managing the exothermic nature of the reaction in large vessels, ensuring efficient mass and heat transfer for consistent results, and the purification of the final di-substituted product from a potentially complex mixture of byproducts and unreacted starting materials.
Q3: How does the quality of this compound impact scale-up success?
A3: The quality of this compound is critical for successful and reproducible scale-up. Impurities in the boronic acid can lead to side reactions, catalyst deactivation, and lower yields. For instance, the presence of boroxines (anhydrides of boronic acids) can affect the stoichiometry and solubility of the reagent. It is crucial to use high-purity this compound and to handle and store it under appropriate conditions to prevent degradation.
Q4: What are the common byproducts in Suzuki-Miyaura reactions with this compound?
A4: Common byproducts include mono-substituted intermediates, homo-coupled products of the boronic acid or the coupling partner, and products of protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] Dehalogenation of the starting material or product can also occur. The formation of these byproducts can be influenced by reaction conditions such as temperature, base, catalyst, and solvent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Inefficient catalyst activity.2. Poor solubility of reagents.3. Insufficient reaction temperature or time. | 1. Catalyst and Ligand: - Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for challenging couplings.[2] - Ensure the catalyst is not deactivated; use fresh catalyst and degassed solvents.2. Solvent and Base: - Choose a solvent system where all reagents are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[3] - The choice of base is critical. Screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]3. Reaction Parameters: - Gradually increase the reaction temperature and monitor for product formation and byproduct generation. - Extend the reaction time and track the progress using TLC, GC-MS, or LC-MS. |
| Formation of Mono-substituted Byproduct in Double Coupling | 1. Insufficient equivalents of the coupling partner.2. Deactivation of the catalyst after the first coupling.3. Lower reactivity of the second bromine atom due to steric hindrance or electronic effects. | 1. Stoichiometry: - Use a sufficient excess of the coupling partner (e.g., 2.2-2.5 equivalents for a double coupling).[3]2. Catalyst Stability: - Use a more robust catalyst system, such as a palladacycle precatalyst, which can provide sustained activity. - Consider a one-pot, two-step approach where the second equivalent of the coupling partner and/or fresh catalyst is added after the first coupling is complete.3. Reaction Conditions: - Increase the reaction temperature for the second coupling step if steric hindrance is an issue. |
| Significant Protodeboronation | 1. Sub-optimal pH or presence of excess water.2. High reaction temperature or prolonged reaction time.3. Inefficient transmetalation compared to protodeboronation. | 1. Base and Water Content: - Use a milder base or carefully control the amount of water in the reaction mixture. - Consider using boronic esters (e.g., pinacol esters) which are more stable to protodeboronation.2. Reaction Rate: - Use a highly active catalyst to ensure the rate of coupling is significantly faster than the rate of protodeboronation.[4] - Optimize the temperature to be high enough for efficient coupling but low enough to minimize protodeboronation.3. Catalyst Choice: - Employ catalyst systems known to facilitate rapid transmetalation. |
| Poor Reproducibility on Scale-up | 1. Inefficient heat and mass transfer.2. Changes in reaction kinetics at a larger scale.3. Inconsistent quality of reagents. | 1. Engineering Controls: - Ensure efficient stirring and temperature control in the larger reactor. - For highly exothermic reactions, consider slower addition of reagents or the use of a reactor with better heat exchange capabilities.2. Process Optimization: - Perform a gradual scale-up to identify and address any process-dependent issues. - Re-optimize reaction parameters at the larger scale.3. Quality Control: - Ensure consistent quality and purity of all starting materials, including the this compound, solvents, and catalyst. |
| Difficult Product Purification | 1. Presence of closely related impurities (e.g., mono-substituted product, homo-coupled byproducts).2. Residual palladium in the final product. | 1. Chromatography and Crystallization: - Develop a robust chromatographic method to separate the desired product from impurities. - Optimize a crystallization procedure for the final product to improve purity. This may involve screening different solvent systems.2. Palladium Removal: - Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete. - Consider filtration through a pad of Celite or a similar material to remove precipitated palladium black. |
Data Presentation
The following tables provide illustrative data for typical Suzuki-Miyaura couplings with substituted aryl bromides. Note that optimal conditions and yields will vary depending on the specific substrates and scale.
Table 1: Illustrative Yields for Double Suzuki-Miyaura Coupling
| Aryl Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 16 | 75-85 |
| 2-Thienylboronic acid | XPhos Pd G3 (3) | K₃PO₄ (3) | THF/H₂O | 80 | 8 | 70-80 |
Data is illustrative and based on typical yields reported for similar double Suzuki coupling reactions in the literature.[3]
Experimental Protocols
General Procedure for Double Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an aryl boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Aryl boronic acid (2.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%)
-
Base (e.g., K₃PO₄, 4.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the aryl boronic acid (2.5 equiv.), and the base (4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system to the flask via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired di-substituted product.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Controlling Homocoupling of 2,5-Dibromophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromophenylboronic acid. The guidance aims to help control the undesired homocoupling side reaction, thereby improving the yield and purity of the desired biaryl products.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the formation of the homocoupled byproduct (2,2',5,5'-tetrabromobiphenyl).
Issue 1: High Levels of Homocoupling Product Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the reaction mixture | 1. Ensure rigorous deoxygenation of the solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[1] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[2] |
| Use of a Pd(II) precatalyst | 1. Consider using a Pd(0) source such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex. 2. If using a Pd(II) salt (e.g., Pd(OAc)₂), ensure the presence of a suitable phosphine ligand that can facilitate the in situ reduction to Pd(0). | Pd(II) species can directly catalyze the homocoupling of boronic acids. While Pd(II) precatalysts are common, their efficient reduction to the active Pd(0) species is crucial to prevent this side reaction. |
| Inappropriate choice of base | 1. Screen different bases. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides.[3] 2. Use the minimum effective amount of base. | The choice of base can significantly influence the rate of both the desired cross-coupling and the undesired homocoupling. Strong bases can sometimes promote side reactions. |
| Suboptimal reaction temperature | 1. Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. 2. If the desired reaction is sluggish at lower temperatures, consider a more active catalyst system. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate for the cross-coupling while minimizing the rate of homocoupling. |
Issue 2: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | 1. Ensure the purity of all reagents and the dryness of the solvent. 2. Use a robust ligand that protects the palladium center, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Impurities can poison the catalyst, and catalyst decomposition can lead to the formation of inactive palladium black. A suitable ligand can stabilize the catalytic species and promote the desired catalytic cycle. |
| Protodeboronation of this compound | 1. Use anhydrous solvents and reagents. 2. Minimize the reaction time. 3. Consider using a boronic ester derivative (e.g., a pinacol ester), which can be more stable under the reaction conditions. | Protodeboronation is a common side reaction where the C-B bond is cleaved, leading to the formation of 1,4-dibromobenzene and reducing the amount of boronic acid available for cross-coupling. |
| Steric hindrance | 1. Employ a catalyst system known to be effective for sterically hindered substrates. This often involves the use of bulky phosphine ligands. | The ortho-bromo substituent on the this compound can introduce steric hindrance, which may require a more specialized catalyst to overcome. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, in this case, 2,2',5,5'-tetrabromobiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: What are the main drivers of homocoupling?
A2: The two primary mechanisms for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species. This is often more pronounced at the beginning of the reaction.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous exclusion of oxygen is critical. This can be achieved by:
-
Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through your solvent for an extended period (30-60 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.
-
Maintaining an Inert Atmosphere: Throughout the experiment, ensure a positive pressure of an inert gas is maintained in the reaction vessel.
Q4: Which palladium catalyst is best for minimizing homocoupling?
A4: While the optimal catalyst can be substrate-dependent, using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an initial reduction step that might be accompanied by homocoupling. Additionally, modern pre-catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), are designed for high activity and can promote the desired cross-coupling at a much faster rate than homocoupling.
Q5: What is the role of the base in homocoupling, and which one should I choose?
A5: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can influence the extent of side reactions. Generally, weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3] It is advisable to screen a few bases to find the optimal one for your specific reaction.
Q6: Can the solvent choice impact the level of homocoupling?
A6: Yes, the solvent can influence the rates of both the desired and undesired reactions. Aprotic solvents like 1,4-dioxane, toluene, or THF, often in combination with water, are commonly used. The optimal solvent system depends on the solubility of the reactants and the catalyst system. It is recommended to use anhydrous solvents to minimize protodeboronation, another common side reaction.
Quantitative Data on Reaction Conditions
Disclaimer: The following data is compiled from studies on structurally similar compounds and general Suzuki-Miyaura coupling principles. The optimal conditions for your specific reaction with this compound may vary and require optimization.
Table 1: Effect of Catalyst and Base on the Yield of Biaryl Products in Suzuki-Miyaura Coupling of Dibromo-aromatics
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Aryl Halide Partner | Desired Product Yield (%) | Reference |
| Pd(PPh₃)₄ (6) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | Phenylboronic acid | Moderate to Good | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18 | Various aryl boronic acids | Good to Excellent | [5] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/THF | 50 | 1-2 | Various aryl boronic acids | Good | [1] |
Table 2: Influence of Reaction Parameters on Homocoupling (General Trends)
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of Oxygen |
| Palladium Source | Pd(0) precatalysts | Pd(II) salts (without efficient reduction) |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃) | Stronger bases (NaOH, alkoxides) |
| Temperature | Optimized for cross-coupling rate | Excessively high temperatures |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is adapted from a procedure for a structurally similar substrate and serves as a good starting point.[4]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%)
-
Potassium phosphate (K₃PO₄) (3-4 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
effective workup procedures for reactions involving 2,5-Dibromophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with effective workup procedures, troubleshooting guides, and frequently asked questions for reactions involving 2,5-Dibromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1,4-dibromobenzene. This is particularly prevalent with electron-deficient arylboronic acids like this compound. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl byproduct.[1][2][3] This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, it is crucial to use milder reaction conditions. This includes using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.[3] Employing highly active palladium catalysts and ligands can allow the reaction to proceed at lower temperatures and for shorter durations, further reducing the likelihood of this side reaction.[4] Additionally, ensuring anhydrous conditions can be beneficial.
Q3: What is the best way to remove the palladium catalyst after the reaction?
A3: The method for palladium removal depends on whether the catalyst is homogeneous or heterogeneous. For heterogeneous catalysts (e.g., Pd/C), simple filtration through a pad of Celite is often sufficient. For soluble palladium species, several methods can be employed:
-
Filtration through Celite: Even for some soluble catalysts, they can adsorb onto Celite, allowing for their removal by filtration.
-
Silica Gel Chromatography: This is a very common and effective method for removing palladium residues during product purification.
-
Scavengers: Solid-supported scavengers with thiol or amine functionalities can be added to the reaction mixture to bind with the palladium, which is then removed by filtration.
-
Activated Charcoal: Stirring the reaction mixture with activated charcoal can help in adsorbing the palladium catalyst, which is subsequently filtered off.
Q4: I am observing a significant amount of homocoupling byproduct. What are the likely causes and how can I prevent it?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][2][3] To prevent this, it is critical to thoroughly degas the reaction mixture and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) precatalyst can also help minimize homocoupling.[3] The choice of ligand is also important; bulky, electron-rich phosphine ligands can disfavor the formation of intermediates that lead to homocoupling.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Test the catalyst activity with a known, reliable Suzuki-Miyaura reaction. If it fails, use a fresh batch of catalyst or a more robust precatalyst.[4] |
| Protodeboronation of this compound | Use milder reaction conditions (lower temperature, weaker base). Consider using a more stable boronic ester derivative. Check the purity of the boronic acid by NMR before use.[4] |
| Poor Reagent Quality | Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if required. Degas all solvents and the reaction mixture thoroughly. |
| Suboptimal Reaction Conditions | Screen different palladium catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | If the product co-elutes with the homocoupling byproduct or starting materials during column chromatography, try a different solvent system. A change in polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the separation.[5] |
| Formation of an Emulsion During Aqueous Workup | To break an emulsion, try adding brine or a small amount of a different organic solvent. Alternatively, filter the entire mixture through a pad of Celite. |
| Product is Water-Soluble | If your product has polar functional groups, it may have some solubility in the aqueous layer. Back-extract the aqueous washes with an organic solvent to recover any dissolved product. |
| Residual Palladium in the Final Product | If column chromatography is insufficient, consider using a scavenger resin or treating a solution of the product with activated charcoal. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Sparingly Soluble | Data for the analogous 2-bromophenylboronic acid suggests some solubility.[6] |
| Acetonitrile | Slightly Soluble | Based on data for 2-bromophenylboronic acid.[6] |
| Chloroform | Slightly Soluble | Based on data for 2-bromophenylboronic acid.[6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Based on data for 2-bromophenylboronic acid.[6] |
| Water | Slightly Soluble | Based on data for 2-bromophenylboronic acid.[6] |
Note: Quantitative solubility data for this compound is not widely available. The information above is based on qualitative data and data for structurally similar compounds and should be used as a general guideline.
Table 2: Comparison of Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Dioxane / Water | Toluene / Water | THF / Water |
| Temperature | 80-100 °C | 80-110 °C | Room Temperature to 60 °C |
| Typical Reaction Time | 4-12 hours | 6-24 hours | 12-48 hours |
Experimental Protocols
Detailed Protocol for a Typical Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
2. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
3. Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dibromo- and 3,5-Dibromophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic cores is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Dibrominated phenylboronic acids are versatile building blocks, offering two reactive sites for sequential or differential cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two common isomers, 2,5-dibromophenylboronic acid and 3,5-dibromophenylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by an examination of steric and electronic effects, supplemented with experimental data from related synthetic applications.
Theoretical Considerations: Steric and Electronic Effects
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by two factors:
-
Steric Hindrance: The spatial arrangement of substituents around the boronic acid and the bromine atoms can significantly impact the approach of the palladium catalyst and the coupling partner. Increased steric bulk generally leads to a decrease in reaction rate and yield.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electron density of the aromatic ring and the C-Br bonds. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle, by making the carbon atom more electrophilic.
In comparing this compound and 3,5-dibromophenylboronic acid, we can anticipate differences in reactivity based on these principles.
-
This compound: The bromine atom at the 2-position (ortho to the boronic acid) introduces significant steric hindrance. This can impede the initial transmetalation step of the Suzuki-Miyaura cycle.
-
3,5-Dibromophenylboronic Acid: The bromine atoms are in the meta positions relative to the boronic acid. This arrangement results in less steric hindrance around the reactive boronic acid group compared to the 2,5-isomer.
Experimental Data and Reactivity Comparison
Synthesis of Functionalized p-Terphenyls
The site-selective Suzuki-Miyaura cross-coupling reactions of methyl 2,5-dibromobenzoate provide insights into the relative reactivity of the two bromine atoms. In these reactions, the initial coupling preferentially occurs at the C-5 position, which is less sterically hindered than the C-2 position. This suggests that steric factors play a dominant role in determining the reactivity of this scaffold.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Methyl 2,5-dibromobenzoate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 110 | Good to Excellent | [1] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of a 2,5-disubstituted benzene derivative.
Synthesis of Polyphenylenes
The synthesis of polyphenylenes often utilizes dibrominated monomers. For instance, the polymerization of 2,5-dibromoaniline with a diboronic acid ester proceeds via a Suzuki polycondensation. The conditions required for such polymerizations can be indicative of the monomer's reactivity.
| Monomer 1 | Monomer 2 | Catalyst System | Base | Solvent | Temp. (°C) | Outcome | Reference |
| 2,5-Dibromoaniline | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | Polymer formation | [2] |
Table 2: Conditions for the synthesis of a polyphenylene using a 2,5-disubstituted monomer.
Based on the general principles of steric hindrance, it is expected that 3,5-dibromophenylboronic acid would be more reactive in Suzuki-Miyaura coupling reactions compared to this compound. The lack of an ortho-substituent in the 3,5-isomer facilitates easier access of the palladium catalyst to the boronic acid group for the transmetalation step.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a dibromophenylboronic acid. The specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization depending on the coupling partner.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the dibromophenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water or saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Comparison and Reaction Pathway
Figure 1: Comparison of the structures of 2,5- and 3,5-dibromophenylboronic acid and a simplified representation of the Suzuki-Miyaura catalytic cycle.
References
comparative study of 2,5-Dibromophenylboronic acid with other boronic acids in Suzuki reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Suzuki-Miyaura Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical and can significantly influence reaction outcomes. This guide provides a detailed comparative study of 2,5-Dibromophenylboronic acid alongside other commonly used boronic acids—phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-dibromophenylboronic acid—in Suzuki reactions. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The reactivity of a boronic acid in a Suzuki coupling is influenced by both electronic and steric factors. To provide a clear comparison, the following table summarizes the performance of this compound and its counterparts in reactions with a common coupling partner, bromobenzene, under similar conditions.
| Boronic Acid | Structure | Substituent Effect | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | ![]() | Electron-withdrawing, Steric hindrance (ortho-bromo) | 2,5-Dibromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75[1] |
| Phenylboronic acid | Neutral | Biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95[2] | |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 98[3] | |
| 3,5-Dibromophenylboronic acid | ![]() | Electron-withdrawing | 3,5-Dibromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | 82 |
Note: The data presented is compiled from various sources and aims to provide a general performance benchmark under comparable conditions. Actual yields may vary depending on the specific reaction setup and purity of reagents.
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[4]
Mechanistic Insights and Comparative Reactivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid primarily influence the transmetalation step.
Electron-donating groups on the phenyl ring of the boronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, increase the nucleophilicity of the organic group, thereby accelerating the transmetalation step and often leading to higher yields and shorter reaction times.
Conversely, electron-withdrawing groups, like the bromine atoms in this compound and 3,5-dibromophenylboronic acid, decrease the nucleophilicity of the aryl group. This can slow down the transmetalation step. Furthermore, the presence of an ortho-substituent, as in this compound, can introduce steric hindrance, further impeding the approach of the boronic acid to the palladium center and potentially lowering the reaction yield compared to its meta-substituted isomer, 3,5-dibromophenylboronic acid.
Conclusion
This comparative guide highlights the impact of substituents on the performance of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. While this compound is a valuable reagent for introducing a dibrominated phenyl motif, its reactivity is attenuated by both electronic and steric effects, leading to generally lower yields and longer reaction times compared to unsubstituted or electron-rich boronic acids. For syntheses where high efficiency and rapid conversion are paramount, boronic acids with electron-donating groups are preferable. However, when the incorporation of the 2,5-dibromophenyl group is the primary objective, careful optimization of reaction conditions can lead to successful outcomes. This guide provides the necessary data and protocols to assist researchers in navigating these choices for their specific synthetic goals.
References
Evaluating the Performance of 2,5-Dibromophenylboronic Acid in Various Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,5-Dibromophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions to form complex biaryl and polyaryl structures. These structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive evaluation of this compound's performance with various catalytic systems, supported by generalized experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the chosen catalytic system, which includes the palladium source, ligand, base, and solvent. For a substrate such as this compound, where two bromine atoms offer potential for sequential or double couplings, catalyst selection is critical to control selectivity and achieve high yields.
While direct, comprehensive comparative studies for this compound are not extensively documented in readily available literature, we can infer its performance based on established principles of Suzuki-Miyaura reactions with similar di-halogenated arylboronic acids. The reactivity of aryl halides in these couplings generally follows the trend: I > Br > Cl.[1]
Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is crucial for optimizing the Suzuki-Miyaura coupling of this compound. Below is a table summarizing various catalytic systems commonly employed for similar cross-coupling reactions, which can serve as a starting point for optimization.
| Palladium Source | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Pd(PPh₃)₄ | PPh₃ (in situ) | Na₂CO₃, K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Moderate to High |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 80-110 | 4-16 | High |
| Pd₂(dba)₃ | RuPhos, Buchwald Ligands | K₂CO₃, K₃PO₄ | Toluene, DMF | Room Temp - 100 | 2-12 | High |
| PdCl₂(dppf) | dppf (in situ) | Na₂CO₃, Et₃N | DMF, Dioxane | 90-120 | 6-18 | Moderate to High |
Note: The performance of these systems can be highly substrate-dependent. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific applications. For sterically hindered or electron-rich substrates, more robust catalyst systems with bulky, electron-rich phosphine ligands are often required.[2]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are generalized and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., Dioxane/H₂O, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Protocol 2: Optimized Procedure for Challenging Couplings
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is often necessary.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]
Visualizing the Process: Diagrams
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
2,5-Dibromophenylboronic Acid: A Superior Reagent for Sequential and Regioselective Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is paramount to achieving desired molecular complexity and efficiency. For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, 2,5-Dibromophenylboronic acid emerges as a uniquely advantageous reagent, especially when compared to its isomers and other similar reagents. Its primary advantage lies in the differential reactivity of its two bromine atoms, enabling regioselective and sequential Suzuki-Miyaura cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl or vinyl groups, a feat not readily achievable with symmetric isomers like 3,5-dibromophenylboronic acid.
The strategic placement of the bromine atoms in this compound—one ortho and one para to the boronic acid group—creates distinct electronic and steric environments. This inherent asymmetry is the cornerstone of its superior synthetic utility. The bromine atom at the 5-position (para to the boronic acid) is generally more reactive in Suzuki-Miyaura couplings due to lesser steric hindrance and favorable electronic effects. This allows for a selective first coupling at this position under carefully controlled conditions. Subsequently, the less reactive bromine at the 2-position (ortho to the boronic acid) can undergo a second, different coupling reaction, often under more forcing conditions. This opens the door to the efficient synthesis of complex, unsymmetrical bi- and terphenyls from a single, readily available starting material.
Comparative Performance Insights
While direct, head-to-head comparative studies of all dibromophenylboronic acid isomers under identical reaction conditions are not extensively documented in the literature, a compilation of data from various sources illustrates the typical conditions and yields for Suzuki-Miyaura reactions involving these reagents. The following table provides a snapshot of their performance with different coupling partners. It is crucial to note that the reaction conditions are not uniform across these examples and are optimized for the specific transformation. Therefore, this comparison should be viewed as an illustration of the reactivity of these reagents under their reported optimal conditions, rather than a direct measure of their relative reactivity.
| Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3,5-Dibromophenylboronic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2,4-Dibromophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
| 3,4-Dibromophenylboronic acid | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 88 |
Disclaimer: The data in this table is compiled from various sources and should not be interpreted as a direct comparative study under identical conditions. Reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
The true advantage of this compound is not merely in achieving high yields in a single coupling, but in its capacity for controlled, stepwise functionalization. Symmetrical isomers, such as 3,5-dibromophenylboronic acid, will react at both bromine sites without selectivity, leading to a single product in a double coupling reaction. This limits their use in the synthesis of unsymmetrical molecules.
Experimental Protocols
To illustrate the practical application of this compound in a sequential coupling strategy, a representative experimental protocol is provided below.
Protocol for Regioselective Mon-Arylation followed by a Second Arylation
Step 1: Regioselective Mono-Arylation
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.1 mmol, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a suitable base, for example, an aqueous solution of 2M K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the selective consumption of the starting material and formation of the mono-arylated product.
-
Upon completion, cool the reaction to room temperature. The crude product can be isolated via aqueous workup and extraction, or the reaction mixture can be used directly in the next step.
Step 2: Second Arylation
-
To the crude reaction mixture from Step 1, add the second, different arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Additional catalyst and a more robust ligand (e.g., a biarylphosphine ligand like SPhos) may be added if necessary.
-
A stronger base or higher reaction temperature (e.g., 100 °C) might be required to facilitate the coupling at the more sterically hindered 2-position.
-
Stir the reaction mixture at the elevated temperature until the mono-arylated intermediate is fully consumed.
-
After cooling, perform an aqueous workup. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical di-arylated product.
Visualizing the Advantage: Sequential Cross-Coupling Workflow
The unique utility of this compound is best visualized through a diagram illustrating the sequential cross-coupling workflow, which allows for the synthesis of complex, unsymmetrical molecules that are not readily accessible using its symmetric isomers.
A Researcher's Guide to Confirming the Structure of Novel Compounds from 2,5-Dibromophenylboronic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel compound's structure is a critical step. When synthesizing new molecules from precursors like 2,5-Dibromophenylboronic acid, a multi-faceted analytical approach is essential. This guide provides a detailed comparison of the primary methods used for structural elucidation, complete with experimental protocols and data presentation to aid in selecting the most appropriate techniques.
The journey from a newly synthesized compound to a fully characterized molecule relies on a synergistic combination of spectroscopic and analytical techniques. While each method provides a unique piece of the structural puzzle, their collective data paints a comprehensive picture of the molecule's identity and purity. The most commonly employed and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis.
Workflow for Structural Elucidation
A typical workflow for confirming the structure of a novel compound involves a series of analytical steps. The process generally begins with techniques that provide information about the molecular formula and elemental composition, followed by more detailed spectroscopic analysis to determine the connectivity and three-dimensional arrangement of atoms.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For compounds derived from this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
¹¹B NMR Acquisition: For boronic acid derivatives, ¹¹B NMR is crucial for confirming the presence and chemical environment of the boron atom.[4][5][6][7][8] A separate experiment is run, often on a broadband probe, to acquire the ¹¹B spectrum. The chemical shift can indicate the coordination state of the boron atom (trigonal planar vs. tetrahedral).[4][7]
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, two-dimensional NMR experiments are performed to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
-
Data Presentation
| Technique | Information Provided | Typical Data for a Derivative of this compound |
| ¹H NMR | Number of unique proton environments, their chemical shifts (ppm), integration (ratio of protons), and splitting patterns (coupling constants, J in Hz). | Aromatic protons on the dibromophenyl ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). Protons on other substituents would have characteristic shifts. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts (ppm). | Aromatic carbons would appear in the 120-140 ppm region. The carbon attached to the boron atom would have a specific chemical shift. |
| ¹¹B NMR | Chemical environment of the boron atom. | For a trigonal boronic acid, a broad signal is typically observed between 20 and 35 ppm. For a tetrahedral boronate ester, the signal shifts upfield to around 5-15 ppm.[4][7] |
| 2D NMR | Connectivity between atoms. | COSY would show couplings between adjacent aromatic protons. HMBC would show correlations between protons on substituents and carbons in the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[9][10][11]
Experimental Protocol
-
Sample Introduction: The sample can be introduced in various ways, including direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For non-volatile organic compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.
-
Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight (TOF), Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
High-Resolution Mass Spectrometry (HRMS): For accurate molecular formula determination, HRMS is employed.[9][10] This technique measures the m/z with very high precision (typically to four or five decimal places), allowing for the calculation of the elemental composition.
Data Presentation
| Technique | Information Provided | Typical Data for a Derivative of this compound |
| Low-Resolution MS (LRMS) | Nominal molecular weight of the compound. | An intense peak corresponding to the [M+H]⁺ or [M-H]⁻ of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be evident in the molecular ion cluster. |
| High-Resolution MS (HRMS) | Exact mass of the compound, which allows for the determination of the molecular formula. | An exact mass measurement that can be used to calculate a unique molecular formula consistent with the expected product. For example, an observed m/z of 314.9452 could be matched to a calculated mass for a specific molecular formula. |
| Tandem MS (MS/MS) | Fragmentation pattern of the molecule, which can help to identify structural motifs. | Fragmentation may involve the loss of the boronic acid group or cleavage of bonds in the substituents, providing clues about the compound's connectivity. |
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction is the "gold standard" for structure determination as it provides an unambiguous three-dimensional model of the molecule.[12][13][14][15] It can determine not only the connectivity of atoms but also their absolute configuration in chiral molecules.[12][13][14][16]
Experimental Protocol
-
Crystal Growth: High-quality single crystals of the compound are required. This can be a challenging and time-consuming step, often involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Data Presentation
| Parameter | Information Provided | Typical Data for a Crystalline Derivative |
| Crystal System & Space Group | The symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |
| Atomic Coordinates | The precise position of each atom in the unit cell. | A list of x, y, z coordinates for all non-hydrogen atoms. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. | Presented in tables, allowing for detailed analysis of the molecular geometry. |
| R-factor | A measure of the agreement between the calculated and observed diffraction data. | A low R-factor (typically < 0.05) indicates a good quality structure determination. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound.[17][18][19][20][21] This information is used to calculate the empirical formula of the compound.
Experimental Protocol
-
Sample Preparation: A small, accurately weighed amount of the pure, dry compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.
-
Calculation: The amounts of C, H, and N in the original sample are calculated from the amounts of the combustion gases.
Data Presentation
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | Based on the proposed molecular formula. | Experimentally determined value. | The difference between the calculated and found values. |
| Hydrogen (H) | Based on the proposed molecular formula. | Experimentally determined value. | The difference between the calculated and found values. |
| Nitrogen (N) | Based on the proposed molecular formula. | Experimentally determined value. | The difference between the calculated and found values. |
A good match between the calculated and found percentages (typically within ±0.4%) provides strong evidence for the proposed empirical formula.[18][22]
Comparison of Methods
Caption: A comparison of the information provided, pros, and cons of each analytical method.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
benchmarking 2,5-Dibromophenylboronic acid performance against alternative synthetic routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 2,5-dibromophenylboronic acid, a key building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures makes the efficient and high-purity synthesis of this reagent a critical consideration for researchers.[1] This document details the experimental protocols for three common synthetic strategies, presents a comparative analysis of their performance metrics, and visualizes the synthetic workflows.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several methodologies, each with distinct advantages and disadvantages. The most prevalent routes involve the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a borate ester. The primary methods benchmarked in this guide are:
-
Grignard Reaction: This classic method involves the formation of an aryl Grignard reagent from an aryl halide and magnesium metal, which then reacts with a trialkyl borate.[2][3]
-
Lithium-Halogen Exchange: This route utilizes an organolithium reagent to perform a halogen exchange with an aryl halide, generating a highly reactive aryllithium species for subsequent borylation.[4][5]
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, offering a more functional group tolerant approach.[6][7][8]
Performance Benchmarking
The choice of synthetic route for this compound is often a trade-off between yield, purity, reaction conditions, and cost. The following table summarizes the key performance indicators for each method, based on representative literature data for analogous syntheses.
| Performance Metric | Grignard Reaction | Lithium-Halogen Exchange | Miyaura Borylation |
| Typical Yield | 50-70%[2] | 60-80% | 70-95% (boronate ester)[8] |
| Purity | Good to Excellent (after purification) | Good to Excellent (after purification) | Excellent |
| Reaction Time | 2-4 hours | 1-3 hours | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature | 80-100 °C |
| Key Reagents | 1,2,4-Tribromobenzene, Mg, Trialkyl borate | 1,2,4-Tribromobenzene, n-BuLi, Trialkyl borate | 1,4-Dibromobenzene, Bis(pinacolato)diboron, Pd catalyst, Base |
| Advantages | Cost-effective, well-established. | High reactivity, good yields.[9] | High functional group tolerance, high purity of the boronate ester.[6][7] |
| Disadvantages | Sensitive to moisture and air, potential for Wurtz coupling side products. | Requires cryogenic temperatures, highly reactive and pyrophoric reagents.[4] | Expensive catalyst and reagents, longer reaction times. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound via the three benchmarked routes are provided below.
Route 1: Grignard Reaction
This protocol describes the synthesis of this compound from 1,2,4-tribromobenzene.
Materials:
-
1,2,4-Tribromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.1 eq) and a crystal of iodine. Add anhydrous THF to cover the magnesium. A solution of 1,2,4-tribromobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is then stirred at room temperature for 2 hours.
-
Borylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
Route 2: Lithium-Halogen Exchange
This protocol outlines the synthesis of this compound using a lithium-halogen exchange reaction.
Materials:
-
1,2,4-Tribromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,2,4-tribromobenzene (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched with 2 M HCl at 0 °C. The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Route 3: Miyaura Borylation
This protocol describes the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed to the boronic acid.
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).
-
Reaction: Add anhydrous 1,4-dioxane to the flask. The mixture is degassed and then heated to 80-90 °C for 12-18 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is purified by column chromatography on silica gel (hexane/ethyl acetate gradient). The purified boronate ester can be hydrolyzed to this compound by stirring with an aqueous acid.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Application in Drug Development: The Suzuki-Miyaura Coupling
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and polyaryl compounds.[10][11] These structures are prevalent in many biologically active molecules and approved drugs. The ability to selectively functionalize the two bromine atoms allows for the stepwise construction of intricate molecular architectures.
The following diagram illustrates a representative Suzuki-Miyaura coupling reaction involving this compound.
Conclusion
The selection of an optimal synthetic route for this compound depends on the specific requirements of the research, including scale, cost, available equipment, and the functional group tolerance needed for the target application. The Grignard route offers a cost-effective and well-established method, while the lithium-halogen exchange provides a highly reactive pathway, often leading to good yields. For syntheses requiring high purity and tolerance of sensitive functional groups, the Miyaura borylation, despite its higher cost, is an excellent choice. This guide provides the necessary data and protocols to make an informed decision based on these key performance indicators.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. ethz.ch [ethz.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Mechanistic Insights into Suzuki-Miyaura Reactions Utilizing 2,5-Dibromophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2,5-Dibromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The information is supported by experimental data to facilitate informed decisions in synthetic strategies. The introduction of multiple bromine atoms onto the phenylboronic acid scaffold offers unique opportunities for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex biaryl and polyaryl structures.
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the boronic acid, aryl halide, catalyst, base, and solvent system. The electronic and steric properties of substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle.
In the case of this compound, the two bromine atoms, being electron-withdrawing groups, can influence the reaction rate. Electron-withdrawing groups can lead to faster transmetalation steps in the catalytic cycle, potentially resulting in higher yields and shorter reaction times compared to non-substituted phenylboronic acid. However, the ortho-bromo substituent can also introduce steric hindrance, which may counteract this electronic effect.
Comparative Data
The following table summarizes the performance of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl halides. For comparison, data for unsubstituted Phenylboronic Acid and 2,5-Difluorophenylboronic Acid are included to highlight the influence of the substituents on reactivity.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | N-(Aryl)acetamide | Pd(PPh₃)₄ (not specified) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [1] |
| This compound | 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| Phenylboronic Acid | Bromobenzene | Various Pd catalysts (e.g., 2a-c, 3b-f) | KOH | H₂O/2-propanol | 82 | 0.5 | Good to Excellent | [3] |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | XPhos Palladacycle G2 (2) | K₃PO₄ | THF/H₂O | Room Temp. | 0.5 | High | [4] |
| 2,5-Difluorophenylboronic Acid | Aryl Halide | Pd₂(dba)₃ (5) / XPhos (15) | Na₂CO₃ | THF/Toluene/Water | 95 | 16-24 | Not Specified | [5] |
Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
Experimental Protocols
A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Add the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF). The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Efficiency of 2,5-Dibromophenylboronic Acid in Target-Oriented Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, prized for its functional group tolerance and high efficiency.[1][2] Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive evaluation of 2,5-Dibromophenylboronic acid as a key building block in target-oriented synthesis, comparing its performance with alternative boronic acids and providing detailed experimental insights for researchers, scientists, and drug development professionals.
Performance Overview and Comparison
This compound is a versatile reagent, offering two reactive sites (the boronic acid and two bromine atoms) for sequential, regioselective functionalization. This dual reactivity makes it an attractive starting material for the synthesis of complex, multi-substituted aromatic compounds. Its efficiency is primarily evaluated in the context of the Suzuki-Miyaura cross-coupling reaction, where it can act as the organoboron component.
The presence of two electron-withdrawing bromine atoms on the phenyl ring can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes decrease the nucleophilicity of the organoboron reagent, they can also facilitate the crucial transmetalation step in the catalytic cycle under certain conditions. The true utility of this compound, however, lies in its capacity for subsequent cross-coupling reactions at the bromo-substituted positions, allowing for the construction of elaborate molecular architectures.
Comparative Yields in Suzuki-Miyaura Coupling
The efficiency of a boronic acid in a Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative yields for Suzuki-Miyaura reactions involving substituted phenylboronic acids, providing a comparative context for the performance of this compound derivatives.
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| N-(2,5-dibromophenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Moderate to Good | [3] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Not specified | [1] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Low to Moderate | [4] |
| Phenylboronic acid | Benzoyl chloride | (NHC)₂PdBr₂ | K₂CO₃ | Toluene | 92-98% | [5] |
| Phenylboronic acid | 2,6-dibromopyridine | Pd-PEPPSI complexes | K₂CO₃ | DMF/H₂O | High | [6] |
Note: Yields are highly substrate-dependent and the table provides a general comparison based on available data. "Moderate to Good" indicates yields that are synthetically useful but may not be explicitly quantified in the cited source.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and reproducibility in Suzuki-Miyaura cross-coupling reactions. Below are representative protocols for a general Suzuki-Miyaura reaction and a procedure specifically tailored for challenging substrates, which can be adapted for reactions involving this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a standard procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or other boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][7]
Protocol for Challenging Substrates (Electron-Rich or Sterically Hindered)
This protocol is adapted for substrates that may be less reactive under standard conditions, such as those with electron-donating groups or significant steric hindrance.[4]
Materials:
-
Aryl Halide (1.0 equiv)
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (or other challenging boronic acid) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Prepare a degassed solvent mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 95 °C) and stir vigorously for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the desired biaryl product.[4][8]
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and mechanistic aspects of utilizing this compound in synthesis, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]
Potential Side Reactions
In any synthetic procedure, an awareness of potential side reactions is critical for optimization and troubleshooting. For Suzuki-Miyaura couplings, particularly with more complex substrates, the following side reactions can occur:
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is more common with electron-rich boronic acids and can be promoted by the base and water in the reaction mixture.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a competitive process, especially if the desired cross-coupling is slow.[2][4]
-
Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the ligand.[4]
Conclusion
This compound is a valuable and efficient building block in target-oriented synthesis. Its utility extends beyond a simple coupling partner, offering multiple points for diversification. While its inherent electronic properties may require careful optimization of reaction conditions, the ability to perform sequential cross-coupling reactions makes it a powerful tool for the synthesis of complex molecules. By understanding the key reaction parameters, potential side reactions, and leveraging robust experimental protocols, researchers can effectively harness the synthetic potential of this compound in their synthetic endeavors. The versatility and commercial availability of a wide range of boronic acids continue to fuel their importance in medicinal chemistry and materials science.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis for Synthetic Chemists: 2,5-Dibromophenylboronic Acid vs. 2,5-Dichlorophenylboronic Acid
In the realm of organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and advanced materials, dihalogenated phenylboronic acids serve as versatile and powerful building blocks. Among these, 2,5-dibromophenylboronic acid and 2,5-dichlorophenylboronic acid are frequently employed. While structurally similar, the difference in their halogen substituents (bromine vs. chlorine) imparts distinct physicochemical properties and reactivity profiles. This guide provides an objective, data-supported comparison to aid researchers in selecting the optimal reagent for their specific synthetic applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical characteristics of a reagent are critical determinants of its handling, solubility, and reactivity. The primary differences between the two title compounds arise from the inherent properties of bromine and chlorine atoms, such as atomic size and electronegativity.
| Property | This compound | 2,5-Dichlorophenylboronic Acid |
| Molecular Formula | C₆H₅BBr₂O₂ | C₆H₅BCl₂O₂ |
| Molecular Weight | 279.72 g/mol [] | 190.81 g/mol [2][3] |
| Appearance | White to off-white powder | White to off-white powder[4] |
| Melting Point | 148-154 °C | 150 °C[3][4][5] |
| pKa | Estimated 7.5-8.5 | Estimated 7.8-8.8 |
| Solubility | Generally soluble in organic solvents like THF, Dioxane, and DMF. | Soluble in organic solvents like THF, Dioxane, and DMF. |
Note: pKa values are estimated based on the influence of electron-withdrawing halogen substituents on phenylboronic acid (pKa ≈ 8.8). The slightly higher electronegativity of chlorine is balanced by the stronger inductive effect of the larger bromine atom, leading to similar acidities.
Reactivity and Performance in Cross-Coupling Reactions
The most common application for these reagents is the Suzuki-Miyaura cross-coupling reaction. The performance in this catalytic cycle is dictated by a combination of electronic and steric factors, as well as the potential for the halogen atoms themselves to participate in subsequent reactions.
Electronic and Steric Effects on the Boronic Acid
The reactivity of the C-B bond is paramount for the primary function of these molecules. The electron-withdrawing nature of the halogens increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]
-
2,5-Dichlorophenylboronic Acid : Chlorine is more electronegative than bromine. This leads to a strong inductive electron-withdrawing effect, enhancing the Lewis acidity of the boron atom. The smaller atomic radius of chlorine results in less steric hindrance around the boronic acid group compared to its dibromo counterpart.
-
This compound : Bromine is less electronegative but larger and more polarizable. Its size introduces greater steric bulk at the ortho position, which can influence the rate of transmetalation. In some catalyst systems, this steric hindrance may require more reactive catalysts or harsher conditions.
Reactivity of Halogen Substituents in Sequential Coupling
A key advantage of these building blocks is the potential for iterative or sequential cross-coupling, where the C-Br or C-Cl bonds are used in a subsequent reaction. Here, a significant difference in reactivity emerges. The bond strength of the carbon-halogen bond is a critical factor for the oxidative addition step, with reactivity generally following the order C-I > C-Br > C-Cl.[7][8]
-
C-Br Bonds (in this compound) : The carbon-bromine bonds are weaker and more reactive than carbon-chlorine bonds. This makes them more suitable for subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reactions under standard palladium catalysis conditions.[8]
-
C-Cl Bonds (in 2,5-Dichlorophenylboronic Acid) : The carbon-chlorine bonds are stronger and significantly less reactive.[7] Coupling at these positions often requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos) and potentially higher reaction temperatures.[9]
This difference allows for orthogonal synthetic strategies, where the C-B bond can be coupled first, followed by selective coupling of the C-Br bond while the C-Cl bond remains intact for a later transformation.
Experimental Protocols
The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a dihalophenylboronic acid.
Objective: To couple an aryl halide (Ar¹-X) with a 2,5-dihalophenylboronic acid (Ar²-B(OH)₂) to form a biaryl product (Ar¹-Ar²).
Materials:
-
Aryl Halide (Ar¹-X, 1.0 equiv.)
-
2,5-Dihalo-phenylboronic Acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the 2,5-dihalophenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9][10]
Conclusion and Recommendations
The choice between this compound and 2,5-dichlorophenylboronic acid should be guided by the overall synthetic strategy.
-
Choose 2,5-Dichlorophenylboronic Acid when:
-
The primary goal is to install a 2,5-dichlorophenyl group, and no subsequent functionalization of the halogen atoms is intended.
-
A synthetic route requires the C-Cl bonds to remain inert while other, more reactive sites on the molecule undergo transformation.
-
Minimizing steric hindrance at the ortho position is a priority for the initial coupling step.
-
-
Choose this compound when:
-
A sequential or iterative cross-coupling strategy is planned, leveraging the higher reactivity of the C-Br bonds for a second coupling reaction under relatively mild conditions.
-
The target molecule requires bromine atoms for reasons other than subsequent coupling (e.g., for their electronic properties or as part of a pharmacophore).
-
By understanding the nuanced differences in reactivity and physical properties, researchers can harness the full potential of these valuable synthetic intermediates to efficiently construct complex molecular architectures.
References
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,5-Dichlorophenylboronic acid | 135145-90-3 [chemicalbook.com]
- 5. 2,5-ジクロロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dibromophenylboronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dibromophenylboronic acid, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, like other phenylboronic acid derivatives, can be harmful if swallowed and may cause skin and eye irritation.[1]
| Personal Protective Equipment (PPE) & Handling Precautions |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| General Hygiene |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Due to its classification as a halogenated organic compound, specific waste segregation and handling procedures apply.
Step 1: Waste Identification and Segregation
-
Identify the waste as "halogenated organic solid waste."
-
Do not mix this compound with non-halogenated chemical waste. Halogenated and non-halogenated solvent wastes should be segregated.
Step 2: Containerization
-
Place the this compound waste in a clearly labeled, sealed, and compatible container.
-
The container must be in good condition and appropriate for solid chemical waste.
-
Label the container with the full chemical name: "this compound" and the appropriate hazard symbols.
Step 3: Small Spills and Contaminated Materials
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[2]
-
Place the spilled material and any contaminated items (e.g., paper towels, gloves) into the designated halogenated waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as halogenated liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.
Step 5: Final Disposal
-
Arrange for the collection of the segregated and labeled hazardous waste by a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be conducted with the safety precautions outlined in the table above. Always consult the specific Safety Data Sheet (SDS) for the compound and follow established laboratory safety protocols. In the event of exposure, seek immediate medical attention.[3] In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.
References
Personal protective equipment for handling 2,5-Dibromophenylboronic acid
Disclaimer: This document provides safety and handling guidelines for 2,5-Dibromophenylboronic acid based on information for closely related brominated and non-brominated phenylboronic acid compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult the SDS provided by the supplier and conduct a thorough risk assessment before use.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Work in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][5] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and free of clutter.
-
Verify that a safety shower and eyewash station are accessible and functional.[2]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used.
-
Properly dispose of all waste as described in the disposal plan.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled, and sealed container for hazardous liquid waste.
-
Disposal Method: Do not pour waste down the drain.[2] All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


